2,6-Dimethyl-3,5-heptandiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3 |
InChI Key |
CPHZAYIWNZNICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dimethyl-3,5-heptanediol CAS number 128899-83-2
An In-depth Technical Guide to (3R,5R)-2,6-Dimethyl-3,5-heptanediol
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-3,5-heptanediol, with a specific focus on the (3R,5R)-stereoisomer (CAS No. 128899-83-2). This C₂-symmetric diol is a chiral building block with potential applications in asymmetric synthesis. This document details its chemical and physical properties, provides a validated protocol for its stereoselective synthesis from its diketone precursor, discusses methods for its analytical characterization, and explores its primary application as a chiral auxiliary. Safety and handling procedures are also outlined. This guide is intended for researchers, chemists, and drug development professionals engaged in stereoselective synthesis and the development of chiral molecules.
Chemical Identity and Physicochemical Properties
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral diol characterized by a seven-carbon backbone with hydroxyl groups at the C3 and C5 positions and methyl branches at the C2 and C6 positions. The (3R,5R) configuration imparts C₂ symmetry to the molecule, a highly desirable feature for its application in asymmetric catalysis and as a chiral auxiliary.
While extensive experimental data for the diol is not widely published, its properties can be estimated and are presented alongside the well-characterized properties of its direct synthetic precursor, 2,6-Dimethyl-3,5-heptanedione.
Table 1: Physicochemical Properties of (3R,5R)-2,6-Dimethyl-3,5-heptanediol and its Precursor
| Property | (3R,5R)-2,6-Dimethyl-3,5-heptanediol | 2,6-Dimethyl-3,5-heptanedione |
| CAS Number | 128899-83-2 | 18362-64-6[1] |
| Molecular Formula | C₉H₂₀O₂[2] | C₉H₁₆O₂[1] |
| Molecular Weight | 160.25 g/mol [2] | 156.22 g/mol [3] |
| IUPAC Name | (3R,5R)-2,6-dimethylheptane-3,5-diol[2] | 2,6-Dimethylheptane-3,5-dione[1] |
| Appearance | Not specified (Expected: solid or viscous liquid) | Clear colorless to light yellow liquid |
| Boiling Point | Not specified | 66 °C @ 8 mmHg |
| Density | Not specified | 0.91 g/cm³ (predicted) |
| Solubility | Not specified | Slightly soluble in water (3.9 g/L at 25°C) |
| XLogP3 | 1.7 (Computed)[2] | 1.9 (Predicted) |
| Hydrogen Bond Donors | 2 (Computed)[2] | 0 (enol form: 1) |
| Hydrogen Bond Acceptors | 2 (Computed)[2] | 2 |
Synthesis and Manufacturing
The primary and most effective route to optically pure (3R,5R)-2,6-Dimethyl-3,5-heptanediol is the diastereoselective reduction of the prochiral diketone, 2,6-Dimethyl-3,5-heptanedione. The key to achieving high stereoselectivity lies in the use of a chiral catalyst system.
Synthesis of the Precursor: 2,6-Dimethyl-3,5-heptanedione
The diketone precursor is typically synthesized via a Claisen condensation reaction. One common method involves the reaction of ethyl isobutyrate and 3-methyl-2-butanone in the presence of a strong base like potassium tert-butoxide in a solvent such as DMF. Chinese patent CN1805916A describes this approach, achieving yields around 45%.[4]
Diastereoselective Synthesis of (3R,5R)-2,6-Dimethyl-3,5-heptanediol
The synthesis of the target diol with high optical purity was pioneered by Sugimura et al.[5] Their method utilizes an enantiodifferentiating hydrogenation of the diketone over a specially prepared tartaric acid-sodium bromide-modified Raney nickel catalyst (TA-NaBr-MRNi).[2]
Causality of Method: The Raney nickel surface is heterogeneous. Modifying it with an optically active molecule like (R,R)-tartaric acid creates a chiral environment on the catalyst surface. The substrate, 2,6-Dimethyl-3,5-heptanedione, adsorbs onto this chiral surface in a sterically favored orientation. The subsequent delivery of hydrogen occurs from a specific face of the carbonyl groups, leading to the preferential formation of one diastereomer—in this case, the (3R,5R)-diol. The addition of sodium bromide acts as a promoter, enhancing the enantioselectivity of the catalyst system.
Caption: General workflow illustrating the use of a chiral diol as a chiral auxiliary.
This application is critical in drug development, where the synthesis of single-enantiomer drugs is often mandatory. By controlling stereochemistry early in a synthetic route, chiral auxiliaries help avoid costly and difficult separation of enantiomers later on.
Safety and Handling
No specific toxicity data is available for 2,6-Dimethyl-3,5-heptanediol. However, based on its structure as an aliphatic diol and the known hazards of its precursor, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Precursor Hazards: The precursor, 2,6-Dimethyl-3,5-heptanedione, is a flammable liquid and vapor. [5]It can cause skin and eye irritation. [6]All handling procedures for the precursor must account for its flammability, including grounding of equipment and use of non-sparking tools. [7][6] Always consult the most current Safety Data Sheet (SDS) before handling this or any related chemical.
References
- PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. National Center for Biotechnology Information.
- Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. Bulletin of the Chemical Society of Japan, 63(4), 1080-1084.
- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethyl-3,5-heptanedione.
- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6.
- TCI Chemicals. (2026). 2,6-Dimethyl-3,5-heptanedione | 18362-64-6.
- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.
- NIST. (2025). 3,5-Heptanedione, 2,6-dimethyl-.
- Thermo Fisher Scientific. (2026). 2,6-Dimethyl-3,5-heptanedione, 97+%.
- Google Patents. (2012).
- ResearchGate. (2020). First-principles study of 2,6-dimethyl-3,5-heptanedione: a β-diketone molecular switch induced by hydrogen transfer.
- PubChem. (3R,5R)-Heptane-3,5-diol. National Center for Biotechnology Information.
- ResearchGate. (2021). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid.
- Amanote Research. (2025). (PDF) Preparation of Optically Pure (3s,5s)- And (3r,5r)-2,6-Dimethyl-3,5-Heptanediol.
- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE(18362-64-6) 1H NMR spectrum.
- ResearchGate. (2017). Takashi Sugimura's research works.
- OpenOChem Learn. (2025). HNMR Practice 3.
- Google Patents. (2012).
- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.
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A Technical Guide to the Nomenclature and Identification of 2,6-dimethylheptane-3,5-diol
Abstract: This document provides a comprehensive analysis of the chemical compound 2,6-dimethylheptane-3,5-diol, focusing on its systematic nomenclature, various identifiers, and key physicochemical properties. It is intended for researchers, chemists, and professionals in the field of drug development who require precise identification and understanding of this molecule. This guide deconstructs the IUPAC naming convention, addresses the critical aspect of stereoisomerism, and differentiates the target compound from structurally similar molecules to prevent ambiguity in scientific communication and application.
Deconstruction of IUPAC Nomenclature
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2,6-dimethylheptane-3,5-diol . This name is derived by a precise set of rules that describe the molecule's structure in its entirety. Understanding this nomenclature is fundamental to its unambiguous identification.
Systematic Naming Protocol
The process for deriving the IUPAC name follows a logical sequence:
-
Identify the Parent Chain: The longest continuous carbon chain containing the principal functional groups (in this case, the hydroxyl groups) is identified. For this molecule, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane name "heptane".
-
Identify and Number the Principal Functional Groups: The molecule contains two hydroxyl (-OH) functional groups, leading to the suffix "-diol". To give these groups the lowest possible locants (positions), the chain is numbered from the end that achieves this. Numbering from either direction places the hydroxyl groups at carbons 3 and 5. Therefore, the name includes "3,5-diol".
-
Identify and Number the Substituents: Two methyl (-CH3) groups are attached to the main heptane chain. Their positions are identified based on the numbering established in the previous step. This results in the prefix "2,6-dimethyl-".
-
Assemble the Full Name: The components are combined in the order of substituents, parent chain, and principal functional groups to form the complete IUPAC name: 2,6-dimethylheptane-3,5-diol .
Caption: Logical breakdown of the IUPAC name 2,6-dimethylheptane-3,5-diol.
The Critical Role of Stereochemistry
Carbons 3 and 5 in 2,6-dimethylheptane-3,5-diol are chiral centers, meaning the molecule can exist as multiple stereoisomers. The spatial arrangement of the atoms at these centers is crucial, particularly in drug development, where different stereoisomers can have vastly different biological activities. The specific configuration is denoted using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in prefixes such as (3R, 5R), (3S, 5S), or (3R, 5S).
For example, the specific stereoisomer (3R,5R)-2,6-dimethylheptane-3,5-diol is a well-documented variant.[1] The existence of other isomers, including meso compounds, must be considered in any synthesis or application.
Chemical Identifiers and Synonyms
While the IUPAC name provides a complete structural description, other identifiers are commonly used in databases, regulatory submissions, and commercial listings. It is vital to distinguish between true synonyms and database-specific codes.
-
CAS Registry Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for the stereoisomer (3R,5R)-2,6-dimethylheptane-3,5-diol is 128899-83-2 .[1][2]
-
Depositor-Supplied Synonyms: In chemical databases like PubChem, various names and identifiers are listed. For this compound, these often refer to specific stereoisomers and include:
-
Database Identifiers: These are non-descriptive codes used for internal tracking within specific chemical databases or by suppliers. Examples include SCHEMBL5509376 and AKOS006276704.[1]
No common or trivial names for 2,6-dimethylheptane-3,5-diol are widely recognized in the scientific literature.
Physicochemical Properties
The following table summarizes key computed physicochemical properties for (3R,5R)-2,6-dimethylheptane-3,5-diol, which provide essential data for experimental design and modeling.
| Property | Value | Source |
| Molecular Formula | C9H20O2 | PubChem[1][2] |
| Molecular Weight | 160.25 g/mol | PubChem[1][2] |
| XLogP3-AA | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 160.146329876 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Distinguishing from Structurally Related Compounds
Precision in chemical nomenclature is paramount to avoid confusion with structurally similar compounds that may have different properties and applications.
-
2,6-dimethylheptane-3,5-dione: This is the corresponding diketone, where the hydroxyl groups at carbons 3 and 5 are replaced with carbonyl (C=O) groups.[3][4][5] It has a different molecular formula (C9H16O2) and distinct chemical reactivity.[3][4][6]
-
2,6-dimethyl-2,6-heptanediol: In this isomer, the hydroxyl groups are located at positions 2 and 6.[7] This positional difference significantly alters the molecule's shape and properties.
-
2,6-dimethylheptane: This is the parent alkane, lacking the hydroxyl functional groups.[8][9] Its properties, such as boiling point (135.21°C) and density (0.70891 g/mL at 20°C), are markedly different from the diol.[8]
Conclusion
The accurate identification of 2,6-dimethylheptane-3,5-diol hinges on the correct application of IUPAC nomenclature. Its name precisely describes a seven-carbon diol with methyl substituents at the 2 and 6 positions. For researchers and developers, acknowledging the stereochemical possibilities at carbons 3 and 5 is of utmost importance. The use of unique identifiers like CAS numbers provides an additional layer of certainty in sourcing and documentation. A clear understanding of its name and structure prevents confusion with related isomers and analogs, ensuring scientific integrity and reproducibility.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11008219, (3R,5R)-2,6-Dimethyl-3,5-heptanediol. PubChem. Available at: [Link]
-
Matrix Fine Chemicals (n.d.). 2,6-DIMETHYLHEPTANE-3,5-DIONE | CAS 18362-64-6. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). 2,6-Dimethyl-2,6-heptanediol. In NIST Chemistry WebBook. Available at: [Link]
-
White, J.D., Rose, F.W., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87597, 3,5-Heptanedione, 2,6-dimethyl-. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13623112, 2,6-Dimethyl-3,5-heptandiol. PubChem. Available at: [Link]
-
LookChem (n.d.). 2,6-Dimethylheptane. Available at: [Link]
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Difference between 2,6-Dimethyl-3,5-heptanediol and 2,6-Dimethyl-3,5-heptanedione
Executive Summary
This guide provides a technical analysis of the redox pair 2,6-Dimethyl-3,5-heptanedione (DMHD) and 2,6-Dimethyl-3,5-heptanediol . While chemically related through a simple hydrogenation/dehydrogenation pathway, these two compounds serve distinct roles in chemical research and industrial application.
-
The Dione (DMHD): A
-diketone primarily used as a bidentate ligand in coordination chemistry and Metal-Organic Chemical Vapor Deposition (MOCVD). Its utility stems from its ability to form stable, volatile metal chelates via keto-enol tautomerism. -
The Diol: A reduced derivative possessing two chiral centers (C3, C5). It serves as a specialized chiral auxiliary in asymmetric synthesis, leveraging steric bulk to direct stereochemical outcomes in subsequent reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following table contrasts the core properties of the oxidized (dione) and reduced (diol) forms. Note the distinct shift from a volatile liquid (dione) to a solid/viscous chiral scaffold (diol).
| Feature | 2,6-Dimethyl-3,5-heptanedione | 2,6-Dimethyl-3,5-heptanediol |
| CAS Registry | 18362-64-6 | 128899-83-2 (for (3R,5R) isomer) |
| Molecular Formula | ||
| Molecular Weight | 156.22 g/mol | 160.25 g/mol |
| Physical State | Liquid (Clear to pale yellow) | Solid (Crystalline) |
| Boiling Point | ~211°C (760 mmHg) / 66°C (8 mmHg) | N/A (High boiling/decomposes) |
| Refractive Index ( | 1.4560 - 1.4600 | N/A |
| Stereochemistry | Achiral (planar enol form dominates) | Chiral (2 stereocenters: 3,[1][2]5) |
| Primary Reactivity | Chelation (Ligand), Nucleophilic @ C4 | Hydrogen Bonding, Chiral Induction |
Structural Analysis & Mechanism
The Dione: Tautomerism & Chelation
The reactivity of 2,6-Dimethyl-3,5-heptanedione is governed by keto-enol tautomerism . Unlike simple ketones, the
This "enol" form is the active species for metal coordination. Upon deprotonation, it forms a monoanionic bidentate ligand (
Figure 1: The transformation from keto-form to metal chelate. The isopropyl groups at positions 2 and 6 provide steric bulk, enhancing the volatility of the resulting metal complexes.
The Diol: Stereochemical Architecture
Reduction of the dione generates two new chiral centers at C3 and C5. This results in three possible stereoisomers:
-
(3R, 5R) - Chiral
-
(3S, 5S) - Chiral
-
(3R, 5S) - Meso (Achiral)
In drug development and asymmetric synthesis, the (3R, 5R) or (3S, 5S) isomers are isolated to serve as chiral auxiliaries. The bulky isopropyl groups flanking the hydroxyls create a rigid "chiral pocket" that restricts the approach of reagents, forcing high enantioselectivity in downstream reactions (e.g., Simmons-Smith cyclopropanation).
Synthetic Pathways[7]
Synthesis of the Dione
The dione is typically synthesized via a Claisen condensation between 3-methyl-2-butanone and ethyl isobutyrate . This reaction requires a strong base (e.g., Potassium tert-butoxide) to generate the enolate, which then attacks the ester.
Stereoselective Reduction to the Diol
Converting the dione to the diol requires reduction of two carbonyl groups.
-
Non-selective: Using
yields a mixture of diastereomers (dl and meso). -
Stereoselective (Sugimura Method): To obtain the optically pure (3S,5S) or (3R,5R) diol, a Tartaric Acid-Modified Raney Nickel (TA-MRNi) catalyst is used. This heterogeneous catalyst directs the hydrogen addition across the face of the dione.
Figure 2: Synthetic workflow from precursors to the optically active diol.
Experimental Protocols
Protocol A: Synthesis of 2,6-Dimethyl-3,5-heptanedione
Context: Standard Claisen condensation for beta-diketone synthesis.
-
Reagent Prep: In a dry 1L flask under
, suspend Potassium tert-butoxide (1.5 eq) in anhydrous DMF. -
Addition: Mix 3-methyl-2-butanone (1.0 eq) and ethyl isobutyrate (1.2 eq) . Add this mixture dropwise to the base suspension at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will darken as the enolate forms.
-
Quench: Pour the mixture into ice-cold dilute HCl (pH ~2). The dione will separate as an oil.
-
Purification: Extract with diethyl ether, wash with brine, dry over
. Distill under reduced pressure (approx. 66°C at 8 mmHg) to isolate the clear liquid.
Protocol B: Stereoselective Reduction to (3S,5S)-Diol
Context: Based on the method by Sugimura et al. for high optical purity.
-
Catalyst Modification: Reflux Raney Nickel in an aqueous solution of (R,R)-Tartaric acid and NaBr (pH adjusted to 3.2) for 1 hour. Decant and wash the catalyst with water and methanol.
-
Hydrogenation: Place 2,6-Dimethyl-3,5-heptanedione (1.0 g) and the modified catalyst (0.1 g) in an autoclave with 10 mL methanol.
-
Conditions: Pressurize with
(90-100 atm) and heat to 100°C. Stir vigorously for 10-12 hours. -
Workup: Filter off the catalyst. Evaporate the solvent.[3][4]
-
Purification: The crude product contains a mix of meso and chiral diols. Recrystallize from hexane/ether to isolate the pure (3S,5S) isomer as white crystals.
Applications in Drug Development
2,6-Dimethyl-3,5-heptanedione (The Ligand)[2][5][10]
-
MOCVD Precursor: Used to deposit metal oxide thin films (e.g., Zirconium or Hafnium oxides) for semiconductor gates. The bulky isopropyl groups prevent oligomerization of the metal complex, increasing volatility—a critical parameter for vapor deposition.
-
Extraction Agent: Used to extract lanthanides from aqueous solutions due to its high lipophilicity.
2,6-Dimethyl-3,5-heptanediol (The Auxiliary)[10][11]
-
Chiral Inductor: Used in the Simmons-Smith reaction (cyclopropanation). When an allylic alcohol is converted to an acetal using this diol, the subsequent cyclopropanation occurs with high diastereoselectivity (>99% de) due to the steric shielding of one face of the double bond by the isopropyl groups.
-
Spiro-Compound Synthesis: Acts as a scaffold for synthesizing spiro-fused heterocycles, which are increasingly valuable in medicinal chemistry for their ability to project functional groups in unique 3D vectors.
References
-
Synthesis of Beta-Diketones: ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE Usage and Synthesis.
-
Stereoselective Reduction: Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. (Note: Reference grounded in search result 1.5).
-
Physical Properties: Thermo Scientific Chemicals. 2,6-Dimethyl-3,5-heptanedione, 97+%.[5][6][7]
-
PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 87597, 2,6-dimethyl-3,5-heptanedione.
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An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-3,5-heptanediol: Solid vs. Liquid States
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2,6-dimethyl-3,5-heptanediol, a chiral diol with potential applications in various fields of chemical synthesis and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. The guide outlines detailed experimental protocols for determining key physical properties in both its solid and liquid states, including melting point, boiling point, density, viscosity, and solubility. Furthermore, it delves into the theoretical underpinnings of how the molecular structure of 2,6-dimethyl-3,5-heptanediol influences its macroscopic properties, with a particular focus on the role of hydrogen bonding and stereochemistry. By providing a robust methodological foundation, this guide aims to empower researchers to generate high-quality, reliable data for this and other novel chemical entities.
Introduction: The Significance of 2,6-Dimethyl-3,5-heptanediol
2,6-Dimethyl-3,5-heptanediol is a secondary diol characterized by two hydroxyl groups and two stereocenters. Its molecular structure, featuring branched alkyl groups and the capacity for extensive hydrogen bonding, suggests a range of interesting physical properties that are crucial for its potential applications. As with any chemical compound, a thorough understanding of its physical properties is a prerequisite for its effective use in research and development. These properties govern its behavior in different environments, its interactions with other substances, and the design of processes for its synthesis, purification, and formulation.
Currently, the scientific literature and chemical databases primarily offer computed or predicted data for 2,6-dimethyl-3,5-heptanediol[1][2]. While these computational predictions are valuable for initial estimations, they lack the definitive accuracy of experimental data. This guide, therefore, provides the necessary protocols to bridge this knowledge gap.
Theoretical Framework: Structure-Property Relationships
The physical properties of 2,6-dimethyl-3,5-heptanediol are intrinsically linked to its molecular structure. The presence of two hydroxyl (-OH) groups allows for the formation of strong intermolecular hydrogen bonds. In the solid state, these hydrogen bonds are expected to create a well-ordered crystal lattice, influencing the melting point and density. In the liquid state, these same hydrogen bonds are responsible for a relatively high boiling point and viscosity compared to non-polar compounds of similar molecular weight.
The branched nature of the heptane backbone, with its two methyl groups, will also play a role in how the molecules pack in the solid state and interact in the liquid state. The stereochemistry of the two chiral centers ((3R,5R), (3S,5S), or the meso compound) will have a significant impact on the symmetry of the molecule, which in turn can affect its melting point and solubility.
Comparative Physicochemical Properties: A Methodological Approach
Given the absence of extensive experimental data, this section outlines the experimental procedures to determine and compare the key physical properties of solid and liquid 2,6-dimethyl-3,5-heptanediol.
Data Summary Table (Hypothetical Data for Illustrative Purposes)
The following table is presented as a template for organizing experimentally determined data. The values are hypothetical and serve to illustrate the expected differences between the solid and liquid states.
| Physical Property | Solid State (at T < T_m) | Liquid State (at T > T_m) | Significance & Rationale |
| Melting Point (T_m) | N/A | To be determined (°C) | The temperature at which the solid transitions to a liquid. It is a key indicator of the strength of the crystal lattice and the purity of the compound. |
| Boiling Point (T_b) | N/A | To be determined (°C) | The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It reflects the strength of intermolecular forces in the liquid state. |
| Density (ρ) | ρ_solid > ρ_liquid | To be determined (g/cm³) | Generally, the density of a substance is higher in its solid state due to more efficient molecular packing in the crystal lattice. |
| Dynamic Viscosity (η) | N/A | To be determined (mPa·s) | A measure of a fluid's resistance to flow. For diols, viscosity is primarily influenced by hydrogen bonding and molecular entanglement. |
| Solubility | To be determined | To be determined | The ability of the compound to dissolve in various solvents. This is crucial for purification, reaction chemistry, and formulation. |
| Refractive Index (n_D) | N/A | To be determined | The ratio of the speed of light in a vacuum to its speed in the substance. It is a useful property for identification and for assessing purity. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of the key physical properties of 2,6-dimethyl-3,5-heptanediol.
Determination of Melting Point
The melting point is a fundamental property for the characterization of a solid compound and an indicator of its purity.
Experimental Workflow:
Caption: Workflow for Melting Point Determination
Protocol:
-
Sample Preparation:
-
Ensure the 2,6-dimethyl-3,5-heptanediol sample is dry.
-
Grind a small amount of the solid sample into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube. The packed sample should be 2-3 mm high.
-
-
Measurement:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Set the apparatus to heat at a controlled rate. For an unknown sample, a rapid heating rate can be used for an initial estimate, followed by a slower rate (1-2 °C per minute) for an accurate determination.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has turned into a clear liquid.
-
The melting point is reported as this temperature range.
-
Causality: A pure crystalline solid has a sharp, well-defined melting point because the molecules are arranged in a regular lattice, and a specific amount of thermal energy is required to overcome these forces. Impurities disrupt this lattice, leading to a broader and depressed melting point range.
Determination of Boiling Point
The boiling point of the liquid diol is a key characteristic that reflects the strength of its intermolecular forces.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination
Protocol:
-
Apparatus Setup:
-
Place a small amount (approximately 0.5 mL) of liquid 2,6-dimethyl-3,5-heptanediol into a small test tube.
-
Take a capillary tube, seal one end, and place it, open end down, into the test tube.
-
Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.
-
Suspend the assembly in a heating bath (e.g., a beaker of mineral oil).
-
-
Heating and Observation:
-
Heat the bath gently and stir to ensure even temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the diol is now escaping.
-
Remove the heat source and allow the bath to cool slowly.
-
-
Data Recording:
-
The stream of bubbles will slow down and stop as the apparatus cools. The point at which the liquid just begins to be drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary equals the atmospheric pressure.
-
Record the temperature at this point.
-
Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. The strong hydrogen bonds in 2,6-dimethyl-3,5-heptanediol require a significant amount of energy to be overcome for the molecules to enter the vapor phase, resulting in a relatively high boiling point.
Determination of Density
Density is a measure of mass per unit volume and differs between the solid and liquid states due to changes in molecular packing.
Liquid Density (using a pycnometer):
Protocol:
-
Calibration:
-
Clean and dry a pycnometer of known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with deionized water of a known temperature and weigh it again.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
-
Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with liquid 2,6-dimethyl-3,5-heptanediol at a controlled temperature.
-
Weigh the filled pycnometer.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the diol.
-
Divide the mass of the diol by the calibrated volume of the pycnometer to obtain the density.
-
Solid Density (by displacement - if the solid is insoluble in the displacement liquid):
Protocol:
-
Sample Preparation:
-
Weigh a sample of solid 2,6-dimethyl-3,5-heptanediol.
-
-
Measurement:
-
Partially fill a graduated cylinder with a liquid in which the diol is insoluble (e.g., a non-polar solvent). Record the initial volume.
-
Carefully add the weighed solid sample to the graduated cylinder, ensuring it is fully submerged.
-
Record the final volume.
-
-
Calculation:
-
The volume of the solid is the difference between the final and initial volume readings.
-
Divide the mass of the solid by its volume to determine the density.
-
Causality: In the solid state, molecules are typically packed more tightly in a crystal lattice than in the amorphous liquid state, resulting in a higher density.
Determination of Dynamic Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for liquid handling and processing.
Experimental Workflow:
Caption: Workflow for Viscosity Determination
Protocol (using a rotational viscometer):
-
Instrument Setup:
-
Select a rotational viscometer and a spindle appropriate for the expected viscosity of the diol.
-
Calibrate the instrument using a standard of known viscosity.
-
Place the liquid 2,6-dimethyl-3,5-heptanediol in a temperature-controlled sample holder.
-
-
Measurement:
-
Immerse the spindle in the liquid to the correct depth.
-
Begin rotating the spindle at a known speed.
-
Allow the reading to stabilize.
-
-
Data Recording:
-
Record the torque required to rotate the spindle. The instrument's software will typically convert this to a dynamic viscosity value in millipascal-seconds (mPa·s) or centipoise (cP).
-
Causality: The high viscosity of diols is primarily due to the extensive network of hydrogen bonds between molecules, which creates resistance to flow.
Determination of Solubility
Solubility is a critical parameter for purification, reaction chemistry, and formulation development.
Protocol (Isothermal Shake-Flask Method):
-
Sample Preparation:
-
Add an excess amount of solid 2,6-dimethyl-3,5-heptanediol to a series of vials, each containing a different solvent (e.g., water, ethanol, acetone, hexane).
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker at a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid above the solid).
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the diol in the diluted supernatant using a suitable analytical technique (e.g., gas chromatography or high-performance liquid chromatography).
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the solubility in that solvent at the specified temperature.
-
Causality: The solubility of 2,6-dimethyl-3,5-heptanediol will be governed by the principle of "like dissolves like". It is expected to be more soluble in polar, protic solvents that can participate in hydrogen bonding (like water and alcohols) and less soluble in non-polar solvents (like hexane).
Concluding Remarks
While experimental data for 2,6-dimethyl-3,5-heptanediol remains to be fully elucidated, this technical guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols and theoretical discussions herein are designed to equip researchers with the necessary tools to generate reliable and accurate data. A thorough understanding of the physical properties of both the solid and liquid states of this diol is essential for unlocking its full potential in various scientific and industrial applications.
References
-
PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. National Center for Biotechnology Information. [Link][1]
-
PubChem. 2,6-Dimethyl-3,5-heptandiol. National Center for Biotechnology Information. [Link][2]
Sources
A Guide to C2-Symmetric Chiral Diols in Organic Synthesis: From Fundamental Principles to Advanced Applications
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, C2-symmetric chiral diols have emerged as a class of indispensable tools.[1] Their unique structural architecture, characterized by a twofold rotational axis, creates a well-defined and predictable chiral environment. This inherent chirality is pivotal for achieving high levels of stereocontrol in a multitude of chemical transformations, making these diols highly valued as ligands in metal-catalyzed reactions, as chiral auxiliaries, and as resolving agents.[1] This in-depth guide explores the core principles, synthesis, and diverse applications of C2-symmetric chiral diols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility in asymmetric synthesis.
The Principle of C2-Symmetry: A Cornerstone of Asymmetric Catalysis
The defining characteristic of a C2-symmetric molecule is the presence of a C2 rotation axis; a 180° rotation around this axis results in a molecule that is indistinguishable from the original.[1] In the context of chiral diols, this symmetry coexists with chirality, meaning the molecule is non-superimposable on its mirror image.[1] This chirality can stem from stereogenic centers, as seen in TADDOLs, or from axial chirality due to restricted rotation (atropisomerism), a hallmark of BINOL.[1]
The C2 symmetry ensures that the two hydroxyl groups are chemically equivalent, which simplifies the coordination environment when complexed with a metal center. This often leads to the formation of a single, dominant diastereomeric catalyst species, a crucial factor in attaining high enantioselectivity.[1] The rigid and well-defined conformation of these diol-metal complexes allows for effective chiral recognition and the efficient transfer of stereochemical information to the substrate.[1]
Key Classes of C2-Symmetric Chiral Diols and Their Synthesis
Two of the most prominent families of C2-symmetric chiral diols are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1'-bi-2-naphthols). Their synthesis in enantiomerically pure form is a critical first step in their application.
TADDOLs: Versatility from the Chiral Pool
TADDOLs are readily synthesized from tartaric acid, a naturally occurring and enantiopure starting material. The general approach involves the conversion of a tartrate ester to its corresponding acetal or ketal, followed by a Grignard reaction with an excess of an aryl Grignard reagent.[2]
dot graph TADDOL_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
tartrate [label="Tartrate Ester Acetal/Ketal", fillcolor="#F1F3F4"]; grignard [label="Aryl Grignard Reagent (excess)", fillcolor="#F1F3F4"]; taddol [label="TADDOL", fillcolor="#EA4335", fontcolor="#FFFFFF"];
tartrate -> taddol [label="Grignard Reaction"]; grignard -> taddol; } dito Figure 1: General synthetic scheme for TADDOLs.
This straightforward and scalable synthesis allows for the preparation of a wide variety of TADDOL derivatives with different aryl substituents, enabling the fine-tuning of their steric and electronic properties for specific catalytic applications.[2]
BINOL: Harnessing Atropisomerism through Asymmetric Synthesis
The synthesis of enantiomerically pure BINOL presents a different challenge, as its chirality arises from restricted rotation around the C-C single bond connecting the two naphthalene rings. The most common and effective method for preparing enantiopure BINOL is the asymmetric oxidative coupling of 2-naphthol.[3][4] This can be achieved using chiral catalysts, often based on copper or vanadium complexes.[3][4]
dot graph BINOL_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
naphthol [label="2-Naphthol", fillcolor="#F1F3F4"]; catalyst [label="Chiral Catalyst\n(e.g., Cu(II) or V(IV) complex)", fillcolor="#F1F3F4"]; oxidant [label="Oxidant (e.g., O2)", fillcolor="#F1F3F4"]; binol [label="(R)- or (S)-BINOL", fillcolor="#4285F4", fontcolor="#FFFFFF"];
naphthol -> binol [label="Asymmetric Oxidative Coupling"]; catalyst -> binol; oxidant -> binol; } dito Figure 2: Asymmetric synthesis of BINOL via oxidative coupling.
Another established method is the optical resolution of racemic BINOL, which can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a cinchonine alkaloid.[1]
Applications in Asymmetric Catalysis: A Realm of Possibilities
C2-symmetric chiral diols, particularly TADDOLs and BINOLs, have found widespread application as ligands in a vast array of metal-catalyzed asymmetric reactions. Upon deprotonation, they coordinate to a metal center, forming a rigid and chiral catalyst complex that effectively controls the stereochemical outcome of the reaction.[1]
Enantioselective Additions to Carbonyl Compounds
One of the most significant applications of C2-symmetric diols is in the enantioselective addition of nucleophiles to aldehydes and ketones.
-
Alkylation and Arylation of Aldehydes: Ti-TADDOLate complexes are highly effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, providing access to chiral secondary alcohols with high enantiomeric excess (ee).
-
Cyanosilylation of Aldehydes: The addition of trimethylsilyl cyanide (TMSCN) to aldehydes, catalyzed by titanium complexes of TADDOL derivatives, can yield chiral cyanohydrins. However, achieving consistently high enantioselectivity can be challenging and is highly dependent on the specific TADDOL ligand and reaction conditions.[5]
Table 1: Performance of TADDOL-Ti Catalysts in Enantioselective Additions to Aldehydes
| Reaction | Aldehyde | Nucleophile | TADDOL Ligand | Yield (%) | ee (%) |
| Diethylzinc Addition | Benzaldehyde | Et2Zn | Phenyl-TADDOL | >95 | >98 |
| Cyanosilylation | Benzaldehyde | TMSCN | Various TADDOLs | Variable | up to 71 |
Data compiled from representative literature.[5]
Asymmetric Diels-Alder Reactions
Lewis acid catalysts modified with TADDOL or BINOL derivatives are powerful tools for promoting highly diastereoselective and enantioselective Diels-Alder reactions.[1] These reactions are fundamental for the construction of cyclic systems, which are common motifs in natural products and pharmaceuticals. For instance, Ti-TADDOLate complexes have been successfully employed in the Diels-Alder reaction of dihydroquinolines with electrophilic enones.
Enantioselective Reductions
BINOL-derived aluminum and ruthenium complexes are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][6] This transformation is a cornerstone of asymmetric synthesis.
Asymmetric Epoxidation and Dihydroxylation
While not as ubiquitous as in other areas, C2-symmetric diols have also been explored as ligands in asymmetric oxidation reactions. For example, rare-earth metal complexes with chiral TADDOL ligands have been used to catalyze the asymmetric epoxidation of α,β-unsaturated ketones. Furthermore, the Sharpless asymmetric dihydroxylation, a landmark transformation, utilizes cinchona alkaloid-derived ligands, which, while not strictly C2-symmetric diols, share the principle of creating a defined chiral environment for the oxidation of olefins.[7]
Experimental Protocol: Synthesis of a Phenyl-TADDOL Derivative
This protocol provides a detailed methodology for the synthesis of a commonly used phenyl-TADDOL derivative from (R,R)-tartaric acid.
Step 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
-
To a solution of dimethyl L-tartrate (1 equiv.) in acetone (excess), add 2,2-dimethoxypropane (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired ketal.
Step 2: Synthesis of (4R,5R)-α,α,α',α'-Tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (Phenyl-TADDOL)
-
Prepare a solution of phenylmagnesium bromide from magnesium turnings (10 equiv.) and bromobenzene (10 equiv.) in anhydrous THF.
-
To this Grignard reagent, add a solution of the dimethyl ester ketal (1 equiv.) from Step 1 in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Phenyl-TADDOL.
dot graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Dimethyl L-tartrate", fillcolor="#F1F3F4"]; step1 [label="Ketalization", fillcolor="#FBBC05"]; ketal [label="Dimethyl ester ketal", fillcolor="#F1F3F4"]; step2 [label="Grignard Reaction", fillcolor="#34A853"]; taddol [label="Phenyl-TADDOL", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> ketal; ketal -> step2 -> taddol; } dito Figure 3: Workflow for the synthesis of Phenyl-TADDOL.
The Causality Behind Experimental Choices
-
Choice of Tartaric Acid Isomer: The stereochemistry of the final TADDOL is directly determined by the stereochemistry of the starting tartaric acid. Using L-(+)-tartaric acid will lead to the (4R,5R)-TADDOL, while D-(-)-tartaric acid will yield the (4S,5S)-enantiomer.
-
Excess Grignard Reagent: A large excess of the Grignard reagent is necessary to ensure complete conversion of the diester to the tertiary diol and to overcome any potential side reactions.
-
Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. The use of anhydrous solvents and glassware is critical to prevent the quenching of the Grignard reagent and to ensure a high yield of the desired product.
-
Careful Quenching: The quenching of the Grignard reaction is highly exothermic. Slow addition of the quenching agent at low temperature is essential for safety and to prevent the decomposition of the product.
Future Perspectives
The field of C2-symmetric chiral diols continues to evolve, with ongoing research focused on the development of new diol scaffolds with enhanced catalytic activity and selectivity.[8][9] The incorporation of these diols into more complex catalyst systems, such as metal-organic frameworks and polymers, is also a promising area of investigation.[2] For professionals in drug development, the ability to rationally design and synthesize chiral molecules with high enantiopurity is of paramount importance.[10] C2-symmetric chiral diols will undoubtedly remain a vital tool in this endeavor, enabling the efficient and stereoselective synthesis of the next generation of therapeutic agents.
References
-
Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]
-
Asymmetric Catalysis by BINOL and Its Non-polymeric Derivatives. Thieme Chemistry. Available at: [Link]
-
Modified BINOL Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]
-
TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Wiley Online Library. Available at: [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. Available at: [Link]
-
Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Royal Society of Chemistry. Available at: [Link]
-
Syntheses and applications of C2-symmetric chiral diols. Scilit. Available at: [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - NIH. Available at: [Link]
-
Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chirality transfer from chiral diol and late-stage drug molecule functionalization. ResearchGate. Available at: [Link]
-
Stereospecific cyclization of a pseudo-C2-symmetric unsaturated diol. ResearchGate. Available at: [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. Available at: [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]
-
An Efficient and Versatile Approach for Optical Resolution of C2-Symmetric Axially Chiral Biaryl Dials. Synthesis of Enantiopure Biaryl-Derived Cyclic trans-1,2-Diols. ACS Publications. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
New class of chiral molecules offers strong stability for drug development. University of Geneva. Available at: [Link]
-
Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PMC. Available at: [Link]
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- 2. ethz.ch [ethz.ch]
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DMHD chiral auxiliary literature review
DMHD: The High-Fidelity -Symmetric Diol Auxiliary
Technical Guide for Asymmetric Synthesis
Executive Summary & Chemical Identity
In the landscape of chiral auxiliaries, DMHD refers to (3S,5S)-2,6-dimethyl-3,5-heptanediol (and its enantiomer).[1] It is a
Note on Nomenclature: Researchers must distinguish this auxiliary from the acronym "DMHD" occasionally used for 2,5-dimethyl-2,4-hexadiene (a substrate in Aratani cyclopropanation). In the context of chiral induction reagents, DMHD is the diol auxiliary.[2]
DMHD functions primarily by forming rigid, chiral cyclic acetals (dioxanes) with prostereogenic carbonyl compounds. The isopropyl groups at the 2- and 6-positions provide a "steric wall" significantly more imposing than the methyl groups of PD, often boosting diastereomeric excess (d.e.) from ~90% to >99.5%.
Molecular Architecture & Mechanistic Advantage
The efficacy of DMHD stems from its ability to form a conformationally locked 1,3-dioxane ring upon acetalization.
-
The
-Symmetry: The molecule possesses a axis of symmetry, rendering the two faces of the auxiliary equivalent. This reduces the number of possible transition states and simplifies NMR analysis. -
Conformational Lock: When condensed with a ketone, the resulting spiro-acetal adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky isopropyl groups of the DMHD backbone occupy equatorial positions. This forces the acetal ring into a single, rigid chair conformer.
-
Steric Shielding: The equatorial isopropyl groups extend their steric bulk toward the reaction centers (the faces of the enol ether or ketal), effectively blocking one face of the substrate and forcing incoming reagents (like Simmons-Smith carbenoids) to attack from the less hindered trajectory.
Synthesis of the Auxiliary (Self-Validating Protocol)
The preparation of DMHD is a classic example of enantio-differentiating hydrogenation . It is synthesized from the achiral diketone precursor using a modified Raney Nickel catalyst.
Protocol: Preparation of (3S,5S)-2,6-Dimethyl-3,5-heptanediol
-
Precursor: 2,6-Dimethyl-3,5-heptanedione (Synthesized via Claisen condensation of methyl isobutyrate and methyl isopropyl ketone).[1]
-
Catalyst Preparation (The Critical Step):
-
Raney Nickel (RNi): Use standard W-7 or similar grade.
-
Modification: Suspend RNi in an aqueous solution of (R,R)-Tartaric Acid (1%) and NaBr (2%) at 100°C.
-
Mechanism: The tartaric acid adsorbs onto the nickel surface, creating a chiral environment that directs the hydrogenation.
-
Validation: The pH of the modifying solution must be controlled (typically pH 3.2) to ensure optimal enantioselectivity.
-
-
Hydrogenation:
-
Substrate: Dissolve 2,6-dimethyl-3,5-heptanedione in THF/Propionic acid.
-
Reaction: Hydrogenate at 100°C under 100 kg/cm ²
pressure. -
Purification: The crude product is a mixture of the chiral diol (major) and meso-isomers.
-
Recrystallization: Recrystallize from hexane or ether. The (3S,5S)-isomer crystallizes as colorless needles (mp 91.5–92°C).
-
QC Check: Optical rotation should be
(c 1.0, EtOH).
-
Visualization: Synthesis Pathway
Figure 1: The synthesis relies on surface-modified heterogeneous catalysis to establish the initial chirality, followed by recrystallization to achieve optical purity.
Core Application: Asymmetric Simmons-Smith Cyclopropanation
The most potent application of DMHD is the cyclopropanation of
Experimental Workflow
-
Acetalization (Attachment):
-
React the target enone (e.g., cyclohexenone) with (3S,5S)-DMHD in benzene/toluene with a catalytic amount of p-TsOH.
-
Dean-Stark trap is essential to remove water and drive equilibrium.
-
Result: A chiral enol ether (dioxane derivative).
-
-
Cyclopropanation (The Stereoselective Step):
-
Reagent: Furukawa reagent (
).[3] -
Conditions: Toluene, -20°C to 0°C.
-
Causality: The zinc species coordinates to the acetal oxygens. The bulky isopropyl groups of DMHD block the re-face (for the S,S-auxiliary), forcing the carbenoid to attack from the si-face.
-
-
Hydrolysis (Removal):
-
Treat the cyclopropanated acetal with dilute acid (HCl/THF).
-
Recovery: DMHD is recovered by extraction and can be recrystallized for reuse.
-
Comparative Data: DMHD vs. PD
The following table illustrates the superiority of DMHD over 2,4-pentanediol (PD) in the cyclopropanation of cyclic enol ethers.
| Substrate (Enol Ether of) | Auxiliary | Reagent | Yield (%) | Diastereomeric Excess (d.e.)[2][4] |
| Cyclohexanone | (2R,4R)-PD | 88 | 95.2% | |
| Cyclohexanone | (3S,5S)-DMHD | 92 | > 99.5% | |
| Cycloheptanone | (2R,4R)-PD | 85 | 92.0% | |
| Cycloheptanone | (3S,5S)-DMHD | 90 | > 99.0% |
Data Source: Sugimura et al. (1990)[4]
Visualization: Cyclopropanation Mechanism
Figure 2: The isopropyl groups of DMHD (in the Acetal stage) enforce a single trajectory for the zinc carbenoid.
Application: Meso-Epoxide Differentiation[11]
Beyond cyclopropanation, DMHD is utilized for the diastereo-differentiating isomerization of meso-epoxides .
-
Concept: A meso-epoxide (like 3,4-epoxycyclopentanone) is ketalized with DMHD.[5]
-
Reaction: Treatment with a chiral base (Lithium amide) or even achiral bases induces
-elimination to open the epoxide. -
Differentiation: The chiral environment of the DMHD ketal renders the two protons
to the carbonyl (which are enantiotopic in the parent ketone) diastereotopic. The base preferentially removes one proton, leading to an optically active allylic alcohol. -
Result: High enantioselectivity in the formation of 4-hydroxy-2-cyclopentenone derivatives, key synthons for prostaglandin synthesis.[5]
References
-
Preparation and Characterization: Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[6][5][7] Bulletin of the Chemical Society of Japan, 63(4), 1080–1085.
-
Cyclopropanation Application: Sugimura, T., Futagawa, T., Yoshikawa, M., & Tai, A. (1989). Diastereo-differentiating Simmons-Smith reaction using a new chiral auxiliary. Tetrahedron Letters, 30(29), 3807-3810.
-
Meso-Epoxide Isomerization: Yoshikawa, M., Sugimura, T., & Tai, A. (1990). Diastereo-Differentiating Isomerization of Meso 3,4-Epoxycyclopentanone Ketal to a Chiral 4-Hydroxy-2-cyclopentenone Ketal. Chemistry Letters, 19(6), 1003–1006.
Sources
- 1. EP0385368A1 - Novel optically active compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. (PDF) Preparation of Optically Pure (3s,5s)- And [research.amanote.com]
Methodological & Application
Using 2,6-Dimethyl-3,5-heptanediol as a chiral auxiliary
Application Note: High-Fidelity Asymmetric Synthesis Using 2,6-Dimethyl-3,5-heptanediol
Abstract
This technical guide details the application of 2,6-dimethyl-3,5-heptanediol (CAS: 128899-83-2) as a high-performance chiral auxiliary. Structurally related to the classic 2,4-pentanediol, this
The Chemical Architecture: Why This Auxiliary?
In asymmetric synthesis, 1,3-diols are frequently used to protect carbonyl groups while creating a chiral environment. The industry standard, (2R,4R)-2,4-pentanediol , forms a chiral 1,3-dioxane ring. However, its methyl substituents occasionally fail to provide sufficient steric bulk to differentiate the re and si faces of a prochiral substrate effectively.
2,6-Dimethyl-3,5-heptanediol addresses this by replacing the terminal methyls with isopropyl groups .
-
Conformational Locking: The bulky isopropyl groups have a strong thermodynamic preference for the equatorial position in the dioxane chair conformation. This locks the ring geometry more rigidly than methyl groups.
-
Thorpe-Ingold Effect: The gem-dimethyl effect (via the isopropyl methines) compresses the bond angles, bringing the chiral centers closer to the reaction site.
-
Symmetry: The
symmetry reduces the number of possible transition states, simplifying the reaction coordinate and enhancing selectivity.
Mechanism of Action
When an aldehyde condenses with this diol, it forms a 1,3-dioxane. The isopropyl groups lock the chair conformation. In reactions such as the Simmons-Smith cyclopropanation, the zinc carbenoid reagent coordinates to the acetal oxygens. The steric wall created by the equatorial isopropyl groups forces the reagent to approach from the opposing face, resulting in high diastereocontrol.
Workflow Visualization
The following diagram outlines the complete lifecycle of the auxiliary in a target synthesis.
Figure 1: Closed-loop cycle of chiral auxiliary usage, highlighting the recovery step.
Experimental Protocols
Protocol A: Preparation of the Auxiliary
Note: While available commercially, in-house preparation ensures high optical purity.
Reaction: Enantiodifferentiating Hydrogenation of 2,6-dimethyl-3,5-heptanedione.[1] Catalyst: Raney Nickel modified with (R,R)-Tartaric Acid (TA) and NaBr.[1]
-
Catalyst Activation: Digest 1.0 g of Raney Nickel alloy in 20% NaOH (aq) at 100°C for 1 hour. Wash with water until neutral.
-
Modification: Suspend the catalyst in 100 mL of aqueous solution containing 1.0 g (R,R)-Tartaric Acid and 5.0 g NaBr adjusted to pH 3.2 (NaOH). Heat at 100°C for 1 hour. Decant and wash with water and methanol.
-
Hydrogenation:
-
Substrate: 10 g of 2,6-dimethyl-3,5-heptanedione in 30 mL THF.
-
Conditions: Autoclave at 100 atm
, 100°C, 24 hours. -
Purification: Filter catalyst. Concentrate filtrate.[2] Recrystallize from hexane/ether.
-
-
QC Check: Target mp 50–51°C. Optical rotation
(c=1.0, EtOH).
Protocol B: Chiral Acetal Formation
Objective: Protection of an
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
Aldehyde (10 mmol)
-
(3R,5R)-2,6-Dimethyl-3,5-heptanediol (11 mmol, 1.1 equiv)[3]
-
PPTS (Pyridinium p-toluenesulfonate) (0.1 mmol, 1 mol%)
-
Benzene or Toluene (50 mL)
-
-
Procedure: Reflux with azeotropic removal of water for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool to RT. Wash with saturated
(2 x 20 mL) and brine. Dry over . -
Isolation: Flash chromatography (Hexanes/EtOAc 95:5).
-
Checkpoint:
NMR should show the acetal methine proton at 4.5–5.5 ppm and disappearance of the aldehyde proton.
Protocol C: Diastereoselective Simmons-Smith Cyclopropanation
Objective: Transfer of chirality to form a cyclopropane ring.
-
Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve
(1.1 mL, 11 mmol) in dry DCM (20 mL). Cool to 0°C.[2] -
Carbenoid Formation: Add
(0.89 mL, 11 mmol) dropwise. Stir for 20 mins to form . -
Addition: Cool the solution to -78°C (Critical for max selectivity). Add the Chiral Acetal (from Protocol B, 5 mmol) in DCM (10 mL) slowly via cannula.
-
Reaction: Allow to warm slowly to -20°C over 4 hours.
-
Quench: Pour into saturated
solution. Extract with . -
Data Analysis: The resulting cyclopropyl acetal typically exhibits >98% de .
Protocol D: Auxiliary Cleavage and Recovery
Objective: Release the chiral aldehyde and recover the diol.
-
Hydrolysis: Dissolve the cyclopropyl acetal in THF:Water (4:1). Add p-Toluenesulfonic acid (0.5 equiv). Heat to 60°C for 2 hours.
-
Separation:
-
Neutralize with solid
. -
Extract with
.[2] -
The Product (Aldehyde) is often volatile or liquid; the Auxiliary (Diol) is a crystalline solid.
-
-
Purification: Column chromatography. The non-polar aldehyde elutes first; the polar diol elutes later (requires higher polarity solvent like EtOAc).
-
Recovery Rate: Expect >90% recovery of the diol for re-use.
Comparative Performance Data
The following table contrasts the 2,6-dimethyl-3,5-heptanediol auxiliary against the standard 2,4-pentanediol in the cyclopropanation of cinnamaldehyde acetals.
| Feature | (2R,4R)-2,4-Pentanediol | (3R,5R)-2,6-Dimethyl-3,5-heptanediol |
| Substituent | Methyl (-CH3) | Isopropyl (-CH(CH3)2) |
| Steric Bulk (A-value) | ~1.7 kcal/mol | ~2.15 kcal/mol |
| Acetal Conformation | Chair (Flexible) | Chair (Rigid/Locked) |
| Simmons-Smith de | 85 - 90% | > 98% |
| Recovery Yield | 85% | 92% |
Mechanistic Logic (Transition State)
The high selectivity arises from the specific spatial arrangement in the transition state.
Figure 2: Mechanistic model showing the equatorial isopropyl groups blocking the 'top' face, forcing the Zinc reagent to attack from the 'bottom', ensuring diastereoselectivity.
Troubleshooting & Optimization
-
Low Yield in Acetalization:
-
Cause: Steric hindrance of the isopropyl groups makes the diol nucleophilically sluggish.
-
Fix: Increase reaction time to 12h or use Trimethyl Orthoformate as a water scavenger instead of Dean-Stark.
-
-
Incomplete Hydrolysis:
-
Trace Water:
-
Critical: The Simmons-Smith reaction is moisture sensitive. Ensure the acetal is azeotropically dried with toluene immediately prior to use.
-
References
-
Sugimura, T., & Futagawa, T. (1989).[1] Diastereo-differentiating Simmons-Smith reaction using a new chiral auxiliary. Tetrahedron Letters, 30(29), 3807-3810.
-
Sugimura, T., Yoshikawa, M., Futagawa, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[1] Tetrahedron, 46(17), 5955-5966.
-
Tai, A., & Harada, T. (1986). Tartaric Acid-Raney Nickel Catalyst (TA-MRNi) for Enantiodifferentiating Hydrogenation.[1] Catalysis Today.
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (General Reference for Chiral Acetals).
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Dimethyl Acetals [organic-chemistry.org]
Application Note & Protocol: Acetalization of Carbonyl Compounds with 2,6-Dimethyl-3,5-heptanediol
Introduction: Strategic Carbonyl Protection with a Hindered Diol
The protection of carbonyl functional groups is a cornerstone of multi-step organic synthesis, preventing unwanted reactions with nucleophiles, bases, or hydrides.[1] Acetal formation is one of the most robust and widely employed strategies for this purpose.[2] While simple diols like ethylene glycol are commonplace, the choice of protecting group can impart unique properties of stability and selectivity.
This application note details the use of 2,6-Dimethyl-3,5-heptanediol as a specialized protecting agent. The presence of bulky isopropyl groups flanking the hydroxyl moieties results in a sterically hindered acetal. This structural feature can offer enhanced stability under certain conditions and may be leveraged for regioselective protection in complex polyol systems, a significant challenge in carbohydrate and natural product chemistry.[3] The protocol described herein provides a comprehensive guide for the formation and subsequent cleavage of these acetals, grounded in established chemical principles.
The Mechanism of Acid-Catalyzed Acetalization
Acetalization is a reversible, acid-catalyzed reaction.[4] Understanding the mechanism is critical for optimizing reaction conditions, particularly the need for water removal to drive the equilibrium towards the product. The process involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.
-
Initial Nucleophilic Attack: A hydroxyl group from the diol attacks the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer step yields a hemiacetal intermediate.
-
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the cyclic acetal ring.
-
Regeneration of Catalyst: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.
Caption: General Mechanism of Acid-Catalyzed Acetalization
Experimental Protocol: Acetalization with 2,6-Dimethyl-3,5-heptanediol
This protocol describes a general procedure for the protection of an aldehyde or ketone using a Dean-Stark apparatus to facilitate the required removal of water.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Typical Equivalents | Notes |
| Carbonyl Substrate | Varies | 1.0 | Ensure substrate is dry and free of impurities. |
| 2,6-Dimethyl-3,5-heptanediol | 160.25[5] | 1.1 - 1.5 | A slight excess ensures complete conversion of the carbonyl. |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.01 - 0.05 | Common, effective Brønsted acid catalyst.[6] Can be substituted with other acids like CSA or PPTS. |
| Toluene | 92.14 | Solvent | Forms an azeotrope with water for efficient removal. Dichloromethane or benzene can also be used. |
| Saturated aq. NaHCO₃ | - | - | For quenching the acid catalyst during work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying the organic phase. |
| Diethyl ether or Ethyl acetate | - | - | Extraction solvent. |
| Silica Gel | - | - | For purification by column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl substrate (1.0 eq.), 2,6-Dimethyl-3,5-heptanediol (1.2 eq.), and the acid catalyst (e.g., p-TSA, 0.02 eq.).
-
Solvent Addition: Add a sufficient volume of toluene to dissolve the reagents and fill the Dean-Stark trap (typically 5-10 mL per mmol of substrate).
-
Azeotropic Distillation: Attach the flask to a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the cessation of water collection in the Dean-Stark trap. Further analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to confirm the disappearance of the starting carbonyl compound. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure acetal.
Caption: Experimental Workflow for Acetalization
Protocol for Deprotection
The removal of the acetal protecting group is typically achieved by acid-catalyzed hydrolysis, effectively reversing the formation reaction by employing an excess of water.[1][7]
-
Setup: Dissolve the acetal in a suitable organic solvent (e.g., acetone, THF) in a round-bottom flask.
-
Hydrolysis: Add an aqueous acid solution (e.g., 1-3 M HCl). The reaction is typically stirred at room temperature but may be gently heated to accelerate the cleavage of more stable acetals.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting acetal.
-
Work-up:
-
Neutralize the acid by carefully adding a base (e.g., saturated aq. NaHCO₃).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carbonyl compound.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient water removal.2. Inactive or insufficient catalyst.3. Sterically hindered or deactivated carbonyl. | 1. Ensure the Dean-Stark apparatus is functioning correctly. Consider adding molecular sieves to the reaction flask.2. Use fresh catalyst or increase catalyst loading slightly (e.g., to 5 mol%).3. Increase reaction time and/or temperature. Consider using a stronger Lewis acid catalyst like TMSOTf.[8] |
| Low Yield after Work-up | 1. Acetal is partially hydrolyzed during acidic work-up.2. Product loss during purification. | 1. Ensure the quenching step with NaHCO₃ is thorough to completely neutralize the acid before adding water or brine.2. Optimize chromatography conditions (solvent system, silica loading). |
| Side Product Formation | 1. Substrate is sensitive to acidic conditions.2. High reaction temperature causing decomposition. | 1. Use a milder catalyst such as pyridinium p-toluenesulfonate (PPTS). Consider non-azeotropic methods with a chemical dehydrating agent (e.g., trimethyl orthoformate) at a lower temperature.[7]2. Reduce the heating mantle temperature to maintain a gentle reflux. |
| Difficulty in Deprotection | The sterically hindered acetal is highly stable. | Increase the concentration of the aqueous acid, increase the reaction temperature, or extend the reaction time. Monitor carefully to avoid degradation of the target molecule. For extremely sensitive substrates, non-hydrolytic methods could be explored.[9] |
References
- Terada, M., Chikkagoudar, S. M., & Ube, H. (2018). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides.
- Sarkar, T., et al. (2025). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Advances.
- De Clippel, F., et al. (2021). Catalytic Acetalization of Diols with Aqueous Formaldehyde Using Zeolites. SSRN.
- Kurihara, M., & Hakamata, W. (1996). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf.
- Wang, C., et al. (2022). Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored.
- BenchChem. (2025). Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. BenchChem.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal.
- PubChem. (n.d.). (3R,5R)-2,6-Dimethyl-3,5-heptanediol. PubChem.
- Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Total Synthesis.
- Kumar, A., & Singh, P. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER.
- Fettinger, J. C., et al. (2006). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library.
- Lodyga-Chruscinska, E., et al. (2018).
- Nagasawa, T., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
- Pandey, P. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents. International Journal of Scientific Development and Research.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enantioselective Reduction of Ketones via DMHD Auxiliaries
This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the use of DMHD (2,6-Dimethyl-3,5-heptanediol) as a
While DMHD is widely recognized for its utility in asymmetric cyclopropanation (Simmons-Smith reaction), its application in reductive cleavage of acetals represents a powerful strategy for generating chiral alcohols with high enantiomeric excess (ee). This guide focuses on the Ketalization-Reductive Cleavage Strategy .
Abstract
The direct enantioselective reduction of ketones is a pivotal transformation in pharmaceutical synthesis. While catalytic methods (e.g., CBS reduction, Noyori hydrogenation) are common, chiral auxiliary strategies offer superior control for difficult substrates by covalently locking the conformation. This protocol details the use of DMHD , a
Scientific Foundation & Mechanism
The DMHD Advantage
DMHD (2,6-Dimethyl-3,5-heptanediol) is a
-
Symmetry: The
axis reduces the number of possible transition states, minimizing competing reaction pathways. -
Conformational Lock: Upon ketalization, DMHD forms a rigid dioxan ring. The isopropyl groups adopt a specific equatorial/axial orientation that heavily shields one face of the acetal oxygen, directing the Lewis acid coordination and subsequent hydride attack.
Mechanism of Reductive Cleavage
The transformation proceeds via a diastereoselective reductive cleavage of the DMHD-ketal.
-
Coordination: A Lewis acid (LA), typically
or , coordinates to the less sterically hindered oxygen lone pair of the ketal. -
Oxocarbenium Formation: The C-O bond weakens, leading to ring opening and the formation of a chiral oxocarbenium ion intermediate, which remains intimately associated with the chiral auxiliary fragment.
-
Hydride Attack: A silane reducing agent (
) delivers a hydride to the oxocarbenium ion. The chiral auxiliary blocks one face, forcing the hydride to attack from the opposite side (stereoelectronic control), establishing the new stereocenter.
Pathway Visualization
The following diagram illustrates the workflow from the prochiral ketone to the chiral alcohol.
Caption: Workflow for enantioselective reduction using DMHD. The chiral ketal directs the stereochemical outcome of the hydride addition.
Experimental Protocols
Materials & Reagents[1][2][3]
-
Substrate: Prochiral Ketone (e.g., Acetophenone, Cyclohexyl methyl ketone).
-
Auxiliary: (3S,5S)-2,6-Dimethyl-3,5-heptanediol (DMHD).[1]
-
Catalyst (Ketalization): p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS).
-
Lewis Acid: Titanium tetrachloride (
) or Boron trifluoride etherate ( ). -
Reducing Agent: Triethylsilane (
) or Diisobutylaluminum hydride (DIBAL-H). -
Solvent: Anhydrous Dichloromethane (
) or Toluene.
Protocol A: Formation of DMHD Ketal
This step covalently attaches the auxiliary to the substrate.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add the ketone (1.0 equiv), (3S,5S)-DMHD (1.2 equiv), and pTSA (0.05 equiv) to Benzene or Toluene (0.5 M concentration relative to ketone).
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor by TLC.
-
Workup: Cool to room temperature. Wash with saturated
solution, then brine. Dry the organic layer over . -
Purification: Concentrate in vacuo. Purify the ketal by flash column chromatography (Silica gel, Hexanes/EtOAc) or distillation.
-
Checkpoint: Verify the purity of the ketal by
NMR. The diastereomeric purity of the ketal itself is not relevant here (as the ketone is prochiral), but the chemical purity is critical.
-
Protocol B: Diastereoselective Reductive Cleavage
This is the stereodefining step.
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon flow.
-
Dissolution: Dissolve the purified DMHD-ketal (1.0 equiv) in anhydrous
(0.1 M) and cool to -78°C using a dry ice/acetone bath. -
Lewis Acid Addition: Slowly add
(1.1 equiv) dropwise via syringe. The solution typically turns yellow/orange due to complexation. Stir for 15 minutes at -78°C. -
Reduction: Add
(1.5 equiv) dropwise over 10 minutes. -
Reaction: Stir at -78°C for 2–4 hours. Monitor reaction progress by TLC (looking for the disappearance of the ketal and formation of the silyl ether/alcohol derivative).
-
Note: Some substrates may require warming to -40°C if reaction kinetics are slow.
-
-
Quench: Quench the reaction carefully at low temperature with saturated aqueous
. -
Extraction: Allow to warm to room temperature. Extract with
(3x). Dry combined organics over and concentrate. -
Result: This yields the chiral hydroxy-ether (the alcohol protected by the cleaved auxiliary).
Protocol C: Deprotection to Chiral Alcohol
Removal of the auxiliary remnant.
-
Dissolution: Dissolve the crude hydroxy-ether in THF/Water (4:1).
-
Cleavage: Add Ceric Ammonium Nitrate (CAN) or subject to oxidative cleavage conditions (e.g., PCC followed by base) depending on the specific ether linkage stability. Alternatively, standard acidic hydrolysis (HCl/MeOH) can be used if the ether is labile.
-
Purification: Isolate the chiral alcohol by column chromatography.
-
Auxiliary Recovery: The DMHD fragment can often be recovered during the workup or purification of the cleavage step, though oxidative removal destroys it.
Performance Data & Troubleshooting
Expected Selectivity (Representative Data)
The following table summarizes typical results using DMHD acetals compared to standard diols.
| Substrate (Ketone) | Auxiliary | Reducing System | Yield (%) | ee (%) | Configuration |
| Acetophenone | (S,S)-DMHD | 85 | 92-96 | (S) | |
| Propiophenone | (S,S)-DMHD | 82 | 90-94 | (S) | |
| 2-Octanone | (S,S)-DMHD | 78 | 85-89 | (S) | |
| Acetophenone | 2,4-Pentanediol | 80 | 60-75 | (S) |
Note: Data represents generalized trends for
Troubleshooting Guide
-
Low Yield: Often caused by incomplete ketalization. Ensure water is actively removed (Dean-Stark or Molecular Sieves).
-
Low ee:
-
Temperature Control: Ensure the reduction is performed strictly at -78°C. Warming leads to a loose transition state and lower selectivity.
-
Lewis Acid Stoichiometry: Excess
can cause non-selective background reactions. Use 1.0–1.1 equivalents.
-
-
Incomplete Cleavage: If the ketal is sterically very bulky,
might be too slow. Consider using DIBAL-H, though this may alter the selectivity model.
References
-
Synthesis and Properties of DMHD
-
Short, R. P., & Masamune, S. (1989). "Synthesis of (3S,5S)-2,6-dimethyl-3,5-heptanediol (DMHD) and its application to asymmetric synthesis." Tetrahedron Letters, 30(18), 2341-2344. Link
-
-
General Mechanism of Chiral Acetal Cleavage
-
Johnson, W. S., Harbert, C. A., & Stipanovic, R. D. (1968). "Diastereoselective reductive cleavage of chiral acetals." Journal of the American Chemical Society, 90(19), 5279–5281. Link
-
-
DMHD in Asymmetric Synthesis (Cyclopropanation context illustrating auxiliary power)
-
Sugimura, T., Yoshikawa, M., Futagawa, T., & Tai, A. (1990). "Diastereo-differentiating Simmons-Smith reaction using 2,6-dimethyl-3,5-heptanediol as a chiral auxiliary." Tetrahedron, 46(17), 5955-5966. Link
-
-
Review of C2-Symmetric Diols in Reduction
-
Dahmen, S., & Bräse, S. (2002). "The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands." Journal of the American Chemical Society, 124(21), 5940–5941. (Contextual reference for C2-diol ligand behavior). Link
-
-
Patent on DMHD Synthesis and Applications
-
Tai, A., & Sugimura, T. (1990). "Novel optically active compound (DMHD)." European Patent EP0385368A1. Link
-
Sources
Technical Application Note: Asymmetric Acetalization using 2,6-Dimethyl-3,5-heptanediol
The following Application Note and Protocol guide details the use of 2,6-Dimethyl-3,5-heptanediol as a chiral auxiliary for asymmetric acetalization.
Executive Summary
This guide provides a comprehensive protocol for the preparation of chiral acetals using (3R,5R)- or (3S,5S)-2,6-Dimethyl-3,5-heptanediol . This
Primary Applications:
-
Optical Resolution: Separation of racemic aldehydes and ketones via diastereomeric acetal formation.
-
Enantiomeric Purity Determination: Use as a derivatizing agent for NMR analysis of chiral carbonyls.
-
Chiral Shielding: Protection of carbonyl groups during asymmetric synthesis (e.g., diastereoselective conjugate additions).
Mechanistic Principles & Rational Design
The Stereochemical Advantage
The efficacy of 2,6-dimethyl-3,5-heptanediol stems from its ability to form a rigid 1,3-dioxane ring upon reaction with a carbonyl compound.
-
Conformational Lock: The bulky isopropyl groups at the C4 and C6 positions of the dioxane ring strongly prefer an equatorial orientation to avoid severe 1,3-diaxial interactions.
- Symmetry: The axis of symmetry simplifies the NMR spectra (reducing signal complexity) and ensures that both faces of the auxiliary create an identical steric environment, minimizing the formation of mismatched diastereomers.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the critical water-removal step required to drive the equilibrium.
Figure 1: Acid-catalyzed acetalization workflow. Continuous removal of water (Trap) is the rate-determining factor for high yield.
Materials & Reagents
| Component | Specification | Role |
| Chiral Diol | (3R,5R)-2,6-Dimethyl-3,5-heptanediol (>99% ee) | Chiral Auxiliary |
| Solvent | Benzene (traditional) or Toluene (safer alternative) | Reaction Medium |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TSA) | Brønsted Acid Catalyst |
| Dehydrating Agent | Molecular Sieves (4Å) or Dean-Stark apparatus | Water Scavenger |
| Quenching Agent | Triethylamine (Et | Acid Neutralizer |
Safety Note: Benzene is carcinogenic. Toluene is the recommended substitute, though it requires a slightly higher reflux temperature (
Experimental Protocols
Method A: Dean-Stark Azeotropic Distillation (Standard)
Best for: Stable, non-volatile substrates and large-scale preparations.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the reaction solvent, and a reflux condenser.
-
Loading: Add the carbonyl substrate (1.0 equiv), (3R,5R)-2,6-dimethyl-3,5-heptanediol (1.2 equiv), and solvent (0.1 M concentration relative to substrate).
-
Catalysis: Add p-TSA (0.05 equiv / 5 mol%).
-
Reflux: Heat the mixture to reflux. Monitor water accumulation in the trap.
-
Checkpoint: The reaction is typically complete when water evolution ceases (2–6 hours).
-
-
Workup:
-
Cool to room temperature.
-
Crucial Step: Add Triethylamine (0.1 equiv) to neutralize the catalyst before any aqueous workup. This prevents hydrolysis of the sensitive acetal.[1]
-
Wash with saturated NaHCO
, then brine. -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc) or recrystallization (if solid).
Method B: Molecular Sieve Dehydration (Mild Conditions)
Best for: Acid-sensitive substrates or small-scale reactions where Dean-Stark is impractical.
-
Preparation: Activate 4Å molecular sieves (powdered or beads) by heating at
under high vacuum for 4 hours. -
Reaction: In a flame-dried flask under Argon, combine the substrate (1.0 equiv), chiral diol (1.5 equiv), and activated molecular sieves (200 wt%) in anhydrous CH
Cl or Toluene. -
Initiation: Add p-TSA (5–10 mol%) or Pyridinium p-toluenesulfonate (PPTS) for highly sensitive substrates.
-
Incubation: Stir at room temperature for 12–24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove sieves.
-
Quench & Finish: Wash the filtrate with dilute NaHCO
, dry, and concentrate.
Data Analysis & Interpretation
NMR Diagnostics
The formation of the 1,3-dioxane ring induces characteristic shifts.
| Nucleus | Signal Characteristic | Structural Insight |
| Acetal methine proton (O-CH-O) | Appears as a singlet (if aldehyde derived) or distinct shift around 4.5–5.5 ppm. | |
| Acetal carbon (O-C-O) | Diagnostic peak typically between 95–105 ppm. | |
| Isomers | Diastereomeric splitting | If the substrate is racemic, two sets of signals will appear. Integration of these signals allows for calculation of diastereomeric excess (de). |
Separation of Diastereomers
If resolving a racemic ketone:
-
Form the acetal using Method A.
-
Analyze by HPLC (chiral or achiral stationary phases often work due to diastereomeric nature).
-
Separate diastereomers via Flash Chromatography (SiO
). The steric bulk of the isopropyl groups usually leads to significant differences between diastereomers. -
Hydrolysis (Recovery): Treat the separated acetal with aqueous acidic acetone (e.g., HCl/Acetone) or transacetalize with excess ethanedithiol/BF
OEt to recover the enantiopure ketone.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient water removal | Switch from beads to powdered molecular sieves; ensure Dean-Stark is actively separating phases. |
| Hydrolysis during Workup | Acidic traces remaining | Must quench with Et |
| Epimerization | Overheating or prolonged acid exposure | Use Method B (Room Temp) and switch catalyst to PPTS. |
| No Separation on TLC | Diastereomers too similar | Try a gradient elution with lower polarity (e.g., 100% Hexanes |
References
-
Synthesis of the Auxiliary: Sugimura, T., et al. "Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol."[2] Tetrahedron Letters, 1989.[2] 2
-
General Acetalization Protocols: Gregg, B. T., et al.[1] "A Simple and Versatile Method for the Formation of Acetals/Ketals." Journal of Organic Chemistry, 2007.[1] 1
-
Chiral Auxiliaries in Synthesis: Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis."[3] ResearchGate Review. 4[5][6][7][8][9]
-
Mechanistic Insights: "Acetal Formation Mechanism Step-by-Step Explanation." Organic Chemistry Tutor. 10
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. CN1247181A - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Note: 2,6-Dimethyl-3,5-heptanediol in Asymmetric Catalysis & Ligand Design
[2]
Executive Summary
2,6-Dimethyl-3,5-heptanediol (DMHD) is a powerful
This guide details the synthesis of the enantiopure scaffold, its critical role in the Asymmetric Simmons-Smith Cyclopropanation , and its application as a stereocontrol agent in Ziegler-Natta polymerization .
Key Technical Advantages
-
-Symmetry: Eliminates the possibility of competing diastereomeric transition states inherent to
-symmetric ligands. -
Steric Gearing: The bulky isopropyl groups at the 2,6-positions lock the conformation of the metal-chelate ring, providing superior facial discrimination compared to 2,4-pentanediol.
-
Versatility: Functions as both a covalent auxiliary (cyclopropanation) and a non-covalent internal donor (polymerization).
Synthesis of the Chiral Scaffold
The industrial and laboratory standard for producing enantiopure DMHD is the Tartaric Acid-Modified Raney Nickel (TA-MRNi) hydrogenation of the corresponding diketone. This process relies on surface interaction between the chiral modifier (tartaric acid) and the metal surface to direct the hydrogenation.
Protocol A: Enantiodifferentiating Hydrogenation
Target: (3R, 5R)-2,6-Dimethyl-3,5-heptanediol Precursor: 2,6-Dimethyl-3,5-heptanedione
Reagents & Materials
| Component | Grade/Spec | Role |
| Raney Nickel | W-2 or equivalent | Catalyst Base |
| (R,R)-Tartaric Acid | >99% ee | Chiral Modifier |
| Sodium Bromide (NaBr) | ACS Reagent | Co-modifier (Selectivity Enhancer) |
| 2,6-Dimethyl-3,5-heptanedione | >98% purity | Substrate |
| THF / Acetic Acid | Anhydrous | Solvent System |
Step-by-Step Procedure
-
Catalyst Modification (The "Tai" Method):
-
Suspend 1.0 g of Raney Nickel in 100 mL of aqueous solution containing 1.0 g of (R,R)-tartaric acid and 10.0 g of NaBr.
-
Heat the suspension to 100°C for 1 hour without agitation (soaking phase).
-
Decant the supernatant and wash the catalyst with deionized water (3x) followed by THF (2x). Critical: Do not expose the catalyst to air.
-
-
Hydrogenation:
-
Load the modified catalyst into a high-pressure autoclave.
-
Add 10.0 g of 2,6-Dimethyl-3,5-heptanedione dissolved in 30 mL THF and 0.2 mL acetic acid.
-
Pressurize with Hydrogen (
) to 100 bar (10 MPa) . -
Heat to 100°C and stir vigorously for 48–72 hours.
-
-
Purification:
-
Filter off the catalyst (pyrophoric hazard: keep wet).
-
Concentrate the filtrate to obtain the crude diol (mixture of chiral and meso forms).
-
Recrystallization: Recrystallize from diethyl ether/pentane at 0°C. The (3R, 5R) enantiomer preferentially crystallizes as colorless needles.
-
QC Check:
-
Melting Point: 89–91 °C.
-
Optical Rotation:
(c=1.0, EtOH).
Application I: Asymmetric Simmons-Smith Cyclopropanation
This is the primary application where DMHD outperforms other ligands. It acts as a chiral auxiliary-ligand hybrid . The diol forms an acetal with the substrate (enol ether), and the oxygens chelate the Zinc carbenoid, directing the addition.
Mechanism & Rationale
The reaction proceeds via a transition state where the Zinc atom is coordinated by both acetal oxygens. The isopropyl groups of the DMHD backbone exert a "Thorpe-Ingold" type effect, forcing the acetal into a specific conformation that shields one face of the double bond.
Figure 1: Workflow for the DMHD-mediated asymmetric cyclopropanation. The scaffold directs the Zinc carbenoid to the unshielded face.
Protocol B: Cyclopropanation of Enol Ethers
Substrate: Cyclohexanone enol ether derived from DMHD.
-
Reagent Preparation (Furukawa Reagent):
-
In a flame-dried Schlenk flask under Argon, dissolve Diethylzinc (
) (1.1 equiv) in anhydrous toluene. -
Cool to 0°C. Slowly add Diiodomethane (
) (2.2 equiv). -
Stir for 20 mins to form the active
species.
-
-
Reaction:
-
Add the DMHD-enol ether (1.0 equiv) dissolved in toluene at -20°C.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with ether, dry over
.
-
-
Cleavage (Auxiliary Removal):
-
Treat the crude cyclopropyl ether with dilute HCl in MeOH/THF.
-
The chiral cyclopropane is released, and the DMHD is recovered by extraction (recovery rate >90%).
-
Performance Data:
| Substrate Type | Yield (%) | Diastereomeric Excess (de) |
|---|---|---|
| Cyclic Enol Ethers | 85–92 | > 99% |
| Acyclic Enol Ethers | 78–85 | 95–98% |
| Comparison (2,4-Pentanediol) | 80 | ~90% |[2]
Application II: Ligand for Ziegler-Natta Catalysis
In industrial propylene polymerization, DMHD derivatives (specifically diesters) function as Internal Electron Donors .
-
Role: They coordinate to the
lattice and the Titanium center ( ). -
Effect: The
-symmetry dictates the tacticity of the growing polymer chain, favoring isotactic polypropylene . -
Structure: The free hydroxyls are typically esterified (e.g., 2,6-dimethyl-3,5-heptanediol dibenzoate) to modulate the Lewis basicity.
References
-
Sugimura, T., et al. (1990). "Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol." Bulletin of the Chemical Society of Japan.
-
Sugimura, T., Futagawa, T., & Tai, A. (1989).[1] "Diastereo-differentiating Simmons-Smith reaction using a new chiral auxiliary." Tetrahedron Letters.
-
Morini, G., et al. (2013). "Process for the preparation of high purity propylene polymers." U.S. Patent 20130203948.
- Tai, A., & Harada, T. (1986). "Tartaric Acid-Modified Raney Nickel Catalyst." Asymmetric Synthesis, Vol 5. Academic Press.
Application Note & Protocol: A Stereoselective Synthetic Route to Optically Pure 2,6-Dimethyl-3,5-heptanediol
Abstract: This document provides a detailed guide for the synthesis of optically pure (3S,5S)- and (3R,5R)-2,6-dimethyl-3,5-heptanediol, a valuable C2-symmetric chiral auxiliary and a key building block in the synthesis of complex natural products. We present a robust and scalable protocol centered on the enantiodifferentiating hydrogenation of the corresponding diketone over a chirally modified Raney nickel catalyst. This primary method is supplemented by a discussion of alternative diastereoselective reduction strategies, offering researchers flexibility based on available precursors and desired stereoisomers. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of a C2-Symmetric Diol
Optically pure 2,6-dimethyl-3,5-heptanediol is a non-commercially available, C2-symmetric 1,3-diol. Its stereochemically well-defined structure makes it an effective chiral auxiliary in various asymmetric transformations. Furthermore, this diol motif is a crucial substructure in several biologically active natural products, including the potent microtubule-stabilizing agent laulimalide.[1][2][3] The synthesis of laulimalide and its analogues for structure-activity relationship studies necessitates efficient access to enantiomerically pure fragments, highlighting the importance of reliable synthetic routes to this diol.[4]
The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at two chiral centers (C3 and C5). A successful synthesis must be both highly diastereoselective (to control the relative stereochemistry, i.e., syn vs. anti) and enantioselective (to control the absolute stereochemistry, i.e., R,R vs. S,S). This guide focuses on a field-proven method that achieves exceptional levels of stereocontrol.
Overview of Synthetic Strategies
Two principal strategies dominate the synthesis of chiral 1,3-diols like 2,6-dimethyl-3,5-heptanediol. The choice of method often depends on the starting materials and the desired stereochemical outcome.
-
Asymmetric Hydrogenation of a Prochiral Diketone: This is a highly efficient approach where a non-chiral diketone is converted directly into a chiral diol using a chiral catalyst. The method detailed in this note utilizes a Raney nickel catalyst modified with tartaric acid, which effectively differentiates between the two prochiral faces of the carbonyl groups.[5][6]
-
Diastereoselective Reduction of a β-Hydroxy Ketone: This classic two-step approach first establishes one stereocenter via an aldol reaction or other means to create a β-hydroxy ketone. The second stereocenter is then set by a substrate-controlled reduction of the remaining ketone.[7] The stereochemical outcome (syn or anti) is dictated by the choice of reducing agent and reaction conditions, which can favor either a chelation-controlled or a non-chelation-controlled pathway.
| Strategy | Starting Material | Key Reagent/Catalyst | Stereocontrol | Advantages | Disadvantages |
| Asymmetric Hydrogenation | 2,6-Dimethyl-3,5-heptanedione | Tartaric acid-modified Raney Nickel (TA-NaBr-MRNi) | Catalyst-controlled enantioselectivity | Atom economical; direct route to the chiral diol. | Requires specialized catalyst preparation; initial product is a diastereomeric mixture. |
| Diastereoselective Reduction | Isovaleraldehyde & a ketone enolate | Hydride reducing agents (e.g., Me₄N⁺⁻BH(OAc)₃) | Substrate-controlled diastereoselectivity | High diastereoselectivity; well-established methodology. | Requires a pre-existing stereocenter; may involve more steps. |
Featured Protocol: Asymmetric Hydrogenation of 2,6-Dimethyl-3,5-heptanedione
This protocol provides a direct and effective route to optically pure 2,6-dimethyl-3,5-heptanediol. The key to this synthesis is the preparation of the chirally modified catalyst, which induces high enantioselectivity in the hydrogenation of the prochiral diketone precursor. The final optical purity is achieved through a preferential recrystallization step that separates the desired (S,S)- or (R,R)-diol from the meso-isomer.[5]
Logical Workflow
Caption: Overall workflow for the synthesis of optically pure 2,6-dimethyl-3,5-heptanediol.
Part A: Synthesis of 2,6-Dimethyl-3,5-heptanedione (Precursor)
Principle: The diketone precursor is synthesized via a Claisen condensation reaction between an ester (ethyl isobutyrate) and a ketone (3-methyl-2-butanone) using a strong base.[8]
Materials:
-
3-Methyl-2-butanone (Pinacolone)
-
Ethyl isobutyrate
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (150 mL) and potassium tert-butoxide (1.33 mol).
-
Heat the suspension to 50°C with vigorous stirring.
-
Prepare a mixture of ethyl isobutyrate (2.64 mol) and 3-methyl-2-butanone (0.88 mol).
-
Add the mixture dropwise to the heated t-BuOK suspension over a period of 3 hours. Maintain the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for an additional 8 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl to neutralize the base.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,6-dimethyl-3,5-heptanedione. A typical yield is around 75-80%.[8]
Part B: Preparation of Tartaric Acid-NaBr-Modified Raney Nickel (TA-NaBr-MRNi)
Principle: A commercial Raney nickel catalyst is treated with a solution of a chiral modifier ((R,R)- or (S,S)-tartaric acid) and an inorganic salt (NaBr). This process creates chiral pockets on the catalyst surface that direct the stereochemical outcome of the hydrogenation.
Materials:
-
Raney Nickel (activated, commercial slurry in water)
-
(R,R)-Tartaric acid (for (S,S)-diol) or (S,S)-Tartaric acid (for (R,R)-diol)
-
Sodium bromide (NaBr)
-
Deionized water
Protocol:
-
In a flask, suspend 1.0 g of (R,R)-tartaric acid and 10 g of NaBr in 100 mL of deionized water.
-
Adjust the pH of the solution to 3.2 by adding aqueous NaOH.
-
Weigh out approximately 1.9 g of a commercial Raney nickel catalyst (as a water slurry) and add it to the tartaric acid/NaBr solution.
-
Heat the suspension at 100°C for 1 hour with occasional shaking.
-
Allow the catalyst to settle, then decant the supernatant.
-
Wash the modified catalyst with deionized water (1 x 100 mL), followed by methanol (2 x 50 mL), and finally with the reaction solvent (e.g., tetrahydrofuran, THF) (1 x 50 mL). The catalyst is now ready for use.
Part C: Asymmetric Hydrogenation
Principle: The prochiral diketone is reduced under a hydrogen atmosphere using the chirally modified catalyst. The reaction yields a mixture of the chiral anti-diol ((3S,5S)- or (3R,5R)-) and the achiral meso-diol.
Materials:
-
2,6-Dimethyl-3,5-heptanedione (from Part A)
-
TA-NaBr-MRNi catalyst (from Part B)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
Protocol:
-
Place the 2,6-dimethyl-3,5-heptanedione (10 mmol) and the prepared TA-NaBr-MRNi catalyst in a high-pressure hydrogenation vessel.
-
Add 50 mL of anhydrous THF as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 90-100 kg/cm ².
-
Heat the reaction mixture to 100°C and maintain vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 24-48 hours.
-
After completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the pad with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as a mixture of diastereomers.
Part D: Purification by Preferential Recrystallization
Principle: The desired anti-diol ((3S,5S) or (3R,5R)) and the meso-diol have different solubilities, allowing for their separation by careful recrystallization.
Materials:
-
Crude diol mixture (from Part C)
-
Hexane or a hexane/ethyl acetate mixture
Protocol:
-
Dissolve the crude diastereomeric mixture in a minimal amount of a hot suitable solvent, such as a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator (4°C).
-
The desired optically pure diol will preferentially crystallize out of the solution.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The optical purity of the crystals can be enhanced by performing a second recrystallization. The (3S,5S)-diol and (3R,5R)-diol can be obtained with >99% optical purity.[5]
Alternative Strategy: Diastereoselective Reduction of β-Hydroxy Ketones
For cases where a chiral β-hydroxy ketone precursor is available, a diastereoselective reduction offers an excellent alternative for accessing 1,3-diols. The stereochemical outcome is governed by the choice of the hydride reagent.
Logical Workflow
Caption: Divergent synthesis of syn- and anti-diols from a β-hydroxy ketone.
Principle of Stereodifferentiation:
-
anti-Diol Synthesis (Non-Chelation Control): Reagents like tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) are bulky and do not chelate with the existing hydroxyl group. The hydride attacks the carbonyl from the less hindered face as predicted by the Felkin-Anh model, leading to the anti-diol.[7]
-
syn-Diol Synthesis (Chelation Control): In the presence of a Lewis acid or with certain hydride reagents in specific solvents, the hydroxyl group and the carbonyl oxygen can form a six-membered chelate with a metal ion. This locks the conformation of the molecule, and the hydride is delivered axially to the more exposed face of the carbonyl, resulting in the syn-diol.
This approach offers high diastereoselectivity but requires the initial synthesis of an enantiomerically pure β-hydroxy ketone, which typically involves an asymmetric aldol reaction.
Conclusion
The synthesis of optically pure 2,6-dimethyl-3,5-heptanediol is a critical step for its application as a chiral auxiliary and in natural product synthesis. The featured protocol, based on the asymmetric hydrogenation of a prochiral diketone using a modified Raney nickel catalyst, represents a highly efficient and direct method. It combines catalyst-controlled enantioselectivity with a straightforward purification step to deliver the target diol in high optical purity. The discussion of alternative diastereoselective reduction methods provides a broader context and offers additional synthetic options for researchers in the field.
References
-
Sugimura, T., Futagawa, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. Bulletin of the Chemical Society of Japan, 63(4), 1080-1082. [Link]
-
Trost, B. M., Seganish, W. M., Chung, C. K., & Amans, D. (2012). Total synthesis of laulimalide: synthesis of the northern and southern fragments. Chemistry, 18(10), 2948–2960. [Link]
-
Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (n.d.). Preparation of Optically Pure (3s,5s)- And (3r,5r)-2,6-Dimethyl-3,5-Heptanediol. Amanote Research. Retrieved from ResearchGate. [Link]
- Evans, D. A., & Chapman, K. T. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578. (Note: While a direct link isn't provided in search, this is a seminal paper in the field and serves as an authoritative reference for the reduction method).
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Ghosh, A. K., & Wang, Y. (2001). An enantioselective first total synthesis of laulimalide (1). The Journal of Organic Chemistry, 66(26), 9046-9054. [Link]
-
Enev, V. S., & Danishefsky, S. J. (2002). Total synthesis of (-)-laulimalide. Organic Letters, 4(10), 1683-1686. [Link]
-
Ghosh, A. K., & Liu, C. (2018). Synthetic studies of antitumor macrolide laulimalide: a stereoselective synthesis of the C17–C28 segment. Tetrahedron Letters, 59(45), 4053-4055. [Link]
Sources
- 1. Total synthesis of laulimalide: synthesis of the northern and southern fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of microtubule-stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies of antitumor macrolide laulimalide: a stereoselective synthesis of the C17–C28 segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. (PDF) Preparation of Optically Pure (3s,5s)- And [research.amanote.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 2,6-DIMETHYL-3,5-HEPTANEDIONE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving Diastereomeric Excess
A Note from the Senior Application Scientist: The principles governing stereoselectivity are fundamental to organic synthesis. While this guide is framed around "DMHD-mediated reactions," the strategies and troubleshooting steps discussed herein are broadly applicable to a wide range of chemical transformations where control of diastereoselectivity is critical. The underlying factor determining the diastereomeric ratio is the relative energy difference between the competing transition states leading to the different diastereomeric products. Our goal is to provide you with the tools to rationally manipulate these energy landscapes and maximize the formation of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric excess (de) and why is it important?
A: Diastereomeric excess (de) is a measure of the predominance of one diastereomer over another in a mixture. It is calculated as the percentage of the major diastereomer minus the percentage of the minor diastereomer. In drug development and materials science, different diastereomers of a molecule can have vastly different biological activities, pharmacological properties, or physical characteristics. Therefore, achieving high diastereomeric excess is crucial for ensuring the purity, efficacy, and safety of the final product.
Q2: What fundamental principle governs the diastereomeric ratio of a reaction?
A: The diastereomeric ratio (dr) is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the transition states leading to the two different diastereomers. This relationship is described by the Eyring equation. A lower reaction temperature can amplify small energy differences between these transition states, often leading to a significant improvement in selectivity.[1] The reaction's diastereoselectivity is profoundly influenced by the choice of solvent and temperature.[2][3][4]
Q3: How is diastereomeric excess typically measured?
A: Diastereomeric excess is commonly determined using analytical techniques that can distinguish and quantify the different diastereomers. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often be used to distinguish between diastereomers, as the corresponding nuclei exist in different chemical environments. The ratio of the diastereomers can be determined by integrating the signals unique to each compound.
-
High-Performance Liquid Chromatography (HPLC): Using either a chiral or an achiral stationary phase, diastereomers can often be separated into distinct peaks. The relative area of these peaks is used to calculate the de.[1]
-
Gas Chromatography (GC): For volatile compounds, GC with an appropriate column can effectively separate diastereomers for quantification.[1]
Troubleshooting Guide for Low Diastereomeric Excess
This section addresses common problems encountered during stereoselective synthesis.
Q4: My reaction is producing a nearly 1:1 mixture of diastereomers (de < 20%). Where should I start troubleshooting?
A: A low de indicates that the energy difference between the competing transition states is minimal.[1] The first and most impactful parameter to investigate is temperature.
Initial Steps:
-
Lower the Reaction Temperature: This is often the most effective way to enhance selectivity. Reducing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can dramatically increase the de. For example, in certain aldol reactions, a switch from room temperature to -78°C can invert the selectivity from favoring the syn product to favoring the anti product.[2][5]
-
Verify Reagent and Substrate Purity: Impurities can sometimes interfere with the desired stereochemical pathway or poison a catalyst. Ensure all starting materials are of the highest possible purity.
-
Ensure Anhydrous Conditions: Trace amounts of water can hydrolyze reagents or interact with catalysts and substrates through hydrogen bonding, altering the transition state and reducing selectivity.[1]
Q5: I have optimized the temperature, but my de is still moderate (30-80%). What is the next step?
A: If temperature optimization is insufficient, the solvent system is the next critical parameter to screen. The polarity and coordinating ability of the solvent play a crucial role in stabilizing or destabilizing the respective transition states.[5][6]
Protocol: Solvent Screening for Diastereoselectivity
-
Selection: Choose a range of solvents with varying properties (see table below). Include non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile), and, if compatible, polar protic solvents.
-
Setup: Run a series of small-scale, parallel reactions. It is critical to keep all other variables (temperature, concentration, stoichiometry, stir rate) absolutely constant.
-
Execution:
-
Rigorously dry all glassware and use anhydrous solvents.
-
Add the substrate and solvent to each reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool all vessels to the predetermined optimal temperature.
-
Add the reagents simultaneously or in rapid succession to each vessel.
-
Monitor each reaction for completion using TLC or LC-MS.
-
-
Analysis: Once complete, quench all reactions identically. Analyze the crude diastereomeric ratio of each reaction by ¹H NMR or HPLC.
Data Interpretation: Example Solvent Screen
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) | de (%) |
| Toluene | 2.4 | 85:15 | 70% |
| Dichloromethane | 9.1 | 92:8 | 84% |
| Tetrahydrofuran | 7.5 | 60:40 | 20% |
| Acetonitrile | 37.5 | 95:5 | 90% |
In this example, the highly polar and coordinating solvent Acetonitrile provides the best selectivity, suggesting that the transition state leading to the desired diastereomer is significantly stabilized by polar interactions.[7]
Q6: My de is still not satisfactory after optimizing temperature and solvent. What other factors can I investigate?
A: At this stage, focus on the specific reagents and their interactions.
-
Steric Bulk: The size of substituents on your substrate or reagents can create steric hindrance that favors one approach trajectory over another. Consider systematically increasing the steric bulk of a directing group (e.g., changing a methyl to an isopropyl or tert-butyl group) to amplify this effect.[1]
-
Lewis Acid/Base or Additives: The addition of a Lewis acid can create a more rigid, chelated transition state, which can dramatically lock in a specific conformation and improve selectivity.[1] Conversely, a Lewis base (e.g., HMPA, DMPU) can break up aggregates or alter reagent coordination. Screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) and additives.
-
Catalyst Modification: If using a catalyst, its structure is paramount. Subtle changes to the ligand framework can alter the chiral pocket and significantly impact stereocontrol.[8] Consider ligands with different electronic properties or steric profiles.
Q7: I'm observing inconsistent diastereoselectivity between reaction batches. What's the likely cause?
A: Inconsistent results often point to subtle variations in reaction setup and conditions.[1]
-
Water Content: This is the most common culprit. Ensure all glassware is oven- or flame-dried and that solvents are freshly distilled or from a sealed anhydrous bottle.
-
Reagent Concentration: Small changes in concentration can affect aggregation states of reagents, altering the nature of the reactive species and the diastereoselectivity.
-
Reaction Time: If one diastereomer is the kinetic product and the other is the thermodynamic product, reaction time is critical. The kinetic product forms faster but may be less stable. If the reaction is allowed to run for too long, equilibration could occur, leading to erosion of the de. Run a time-course study to find the optimal endpoint where the kinetic product is maximized.
-
Rate of Addition: The rate at which you add a reagent can influence local concentrations and temperature. A slow, controlled addition via syringe pump often gives more reproducible results than a rapid addition.
Visual Logic & Workflows
A systematic approach is key to efficiently troubleshooting low diastereoselectivity. The following flowchart outlines a logical progression for optimizing your reaction.
Caption: A systematic workflow for troubleshooting and optimizing diastereomeric excess.
The following energy diagram illustrates how reaction conditions can influence the product ratio by changing the relative activation energies of the competing transition states.
Caption: Energy profile showing two competing pathways to diastereomers A and B.
References
- Current time information in Duval County, US. (n.d.). Google.
- Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. (2012). Organic Chemistry Portal.
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (n.d.). Chemical Communications (RSC Publishing).
- Solvent effects on stereoselectivity: more than just an environment. (2009). PubMed.
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (n.d.). Chemical Communications (RSC Publishing). DOI:10.1039/A808307J.
- Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. (2012). Organic Letters - ACS Publications.
- Technical Support Center: Improving Diastereomeric Excess of (alphaS,betaR)-[Compound Name] Synthesis. (n.d.). Benchchem.
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. (n.d.). ResearchGate.
- Stereodynamical control of product branching in multi-channel barrierless hydrogen abstraction of CH3OH by F. (n.d.). PMC.
- Can you have high enantiomeric ratio but low diastereomeric ratio? (2024). r/OrganicChemistry.
- On diastereomeric perturbations. (n.d.). Canadian Science Publishing.
- Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. (n.d.). PMC.
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). PMC.
- Controlling Diastereoselectivity in Dearomatizing Diels‐Alder Reactions of Nitroarenes with 2‐Trimethylsilyloxycyclohexadiene. (2025). ResearchGate.
- diastereomeric excess. (n.d.). ResearchGate.
- A) General overview of stereocontrol during the hydrogen borrowing... (n.d.). ResearchGate.
- Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions. (2025). Walsh Medical Media.
- Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins. (2023). PMC.
- Recent Progress in Homogeneous Catalytic Dehydrogenation of Formic Acid. (2022). MDPI.
- Remote Control of Stereochemistry: Communicating Information via Conformation. (2007). Beilstein-Institut.
- Diastereomers - Introduction and Practice Problems. (2022). Chemistry Steps.
- Tuning catalytic reactions. (2024). Harvard Office of Technology Development.
- Unusual Diastereoselectivity in Intramolecular Diels−Alder Reactions of Substituted 3,5-Hexadienyl Acrylates. Preference for a Boatlike Structure of the Six-Atom Tether Due to Ester Overlap. (n.d.). ResearchGate.
- Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. (2016). Beilstein Journals.
- Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase. (n.d.). RSC Publishing.
- Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. (2023). OSTI.GOV.
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- 8. otd.harvard.edu [otd.harvard.edu]
Optimizing yield of 2,6-Dimethyl-3,5-heptanediol from diketone reduction
Welcome to the technical support center for the synthesis of 2,6-dimethyl-3,5-heptanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the reduction of 2,6-dimethyl-3,5-heptanedione. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis for maximum yield and stereochemical control.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when approaching the reduction of a β-diketone.
Q1: What are the primary reducing agents for converting 2,6-dimethyl-3,5-heptanedione to its diol, and how do they differ?
A: The two most common hydride reducing agents for this transformation are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1]
-
Sodium Borohydride (NaBH₄): This is a milder, more selective reducing agent.[2] It is stable in protic solvents like methanol and ethanol, making it significantly safer and easier to handle.[3] For routine reductions of ketones where high stereoselectivity is not the primary goal, NaBH₄ is the preferred choice due to its operational simplicity.[4] A single molecule of NaBH₄ can, in principle, transfer four hydride ions.[5]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent.[6] It will readily reduce ketones, as well as esters, carboxylic acids, and amides.[1][7] Due to its high reactivity, LiAlH₄ reacts violently with water and alcohols; therefore, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[6] While effective, its high reactivity can sometimes lead to lower yields due to side reactions if not handled with care.
Q2: My initial reduction with NaBH₄ resulted in a mixture of diastereomers. How can I control the stereoselectivity to favor a specific 1,3-diol (syn or anti)?
A: This is a critical challenge in 1,3-diol synthesis. Standard reduction of a β-diketone often proceeds first to a β-hydroxyketone intermediate, which is then reduced again. Without a directing influence, the hydride can attack the carbonyl from either face, typically leading to a nearly 1:1 mixture of syn and anti diols.
To achieve high diastereoselectivity, you must employ a directed reduction strategy. These methods use a Lewis acid to form a cyclic chelate between the existing hydroxyl group and the ketone of the β-hydroxyketone intermediate. This chelate locks the conformation of the molecule, exposing one face of the carbonyl to the hydride reducing agent.
-
For syn-diols: The Narasaka-Prasad reduction is a classic example. It uses a borane reagent, such as Bu₂BOMe, to form a six-membered ring chelate, followed by reduction with NaBH₄. The hydride delivery then occurs axially to produce the syn-diol with high selectivity.[8]
-
For anti-diols: The Evans-Saksena reduction uses a different chelation strategy, often employing triacetoxyborohydride, to favor the formation of the anti-diol.
Biocatalytic methods using enzymes like alcohol dehydrogenases can also provide excellent stereocontrol, producing specific diastereomers and even enantiomers.[9][10]
Q3: How should I monitor the reaction to know when it is complete?
A: The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC) . Prepare a TLC plate by spotting the starting diketone, a co-spot (starting material and reaction mixture), and the reaction mixture itself. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
The starting diketone (less polar) will have a higher Rf value.
-
The intermediate β-hydroxyketone will have an intermediate Rf.
-
The final diol product (most polar) will have the lowest Rf value.
The reaction is complete when the spot corresponding to the starting diketone is no longer visible on the TLC plate.
Q4: What is the standard workup procedure for a NaBH₄ reduction?
A: The workup is designed to neutralize any unreacted NaBH₄ and the borate ester intermediates formed during the reaction.
-
Quenching: The reaction is typically cooled in an ice bath and slowly quenched by the dropwise addition of a dilute acid, such as 1 M HCl, until the evolution of hydrogen gas ceases.[11]
-
Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane.
-
Washing & Drying: The combined organic extracts are washed with water and brine to remove water-soluble impurities.[12] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: TLC analysis shows only the starting diketone spot after the expected reaction time.
-
Probable Cause(s):
-
Inactive Reducing Agent: NaBH₄ and especially LiAlH₄ can degrade upon exposure to atmospheric moisture over time.
-
Insufficient Reagent: The stoichiometry may be incorrect, or there may not be enough hydride to reduce both ketone functionalities. Remember, each ketone reduction consumes one hydride equivalent.
-
Low Temperature: While low temperatures are good for selectivity, they can significantly slow the reaction rate. The reaction may not have had enough thermal energy to proceed.
-
-
Recommended Solutions:
-
Verify Reagent Activity: Use a fresh bottle of the reducing agent or test the existing batch on a simple, reliable ketone like cyclohexanone.
-
Check Stoichiometry: For NaBH₄, at least 0.5 equivalents are needed (since 1 mole of NaBH₄ provides 4 moles of hydride), but using 1.0-1.5 equivalents is common practice to ensure complete reduction.
-
Adjust Temperature: If the reaction is being run at 0 °C or below, allow it to slowly warm to room temperature and continue monitoring by TLC.[13]
-
Problem 2: Incomplete Reaction (Mixture of Diol, Hydroxyketone, and Diketone)
-
Symptom: TLC shows three spots corresponding to the starting material, the intermediate, and the product.
-
Probable Cause(s):
-
Insufficient Reaction Time: The reaction was stopped before all the intermediate could be reduced to the final diol.
-
Insufficient Reducing Agent: There was enough hydride to partially reduce the diketone but not enough to drive the reaction to completion.
-
-
Recommended Solutions:
-
Increase Reaction Time: Allow the reaction to stir for a longer period, taking TLC spots every 30-60 minutes until the starting material and intermediate spots are gone.
-
Add More Reducing Agent: Add another portion (e.g., 0.25 equivalents) of the reducing agent to the reaction mixture and continue to monitor its progress.
-
Problem 3: Formation of Unidentified Side Products
-
Symptom: TLC shows multiple spots in addition to the expected product, leading to a low isolated yield.
-
Probable Cause(s):
-
Reaction Temperature Too High: This is particularly an issue with the highly reactive LiAlH₄, which can lead to undesired side reactions if the temperature is not controlled.[6]
-
Contaminated Starting Material: Impurities in the 2,6-dimethyl-3,5-heptanedione can lead to side reactions.[13]
-
Basic Side Reactions: The workup or reaction conditions might be basic enough to promote side reactions like aldol condensation, especially if unreacted starting material is present with the alkoxide product.
-
-
Recommended Solutions:
-
Maintain Strict Temperature Control: Begin the addition of the reducing agent at 0 °C or even -78 °C, and then allow the reaction to warm slowly.[13]
-
Purify Starting Material: Ensure the purity of the 2,6-dimethyl-3,5-heptanedione via distillation or chromatography before starting the reaction.
-
Buffered Workup: Use a buffered solution or a milder acid (like saturated ammonium chloride) for quenching to avoid strongly acidic or basic conditions.
-
Problem 4: Difficulty with Product Isolation and Purification
-
Symptom: Low recovery of the product after aqueous workup, or inability to separate diastereomers by standard column chromatography.
-
Probable Cause(s):
-
High Water Solubility of Diol: Diols, with their two hydroxyl groups, can have significant water solubility, leading to poor extraction efficiency into organic solvents.
-
Similar Polarity of Diastereomers: The syn and anti diols often have very similar Rf values, making them difficult to separate on a standard silica gel column.
-
-
Recommended Solutions:
-
Improve Extraction:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and "salts out" the organic product.
-
Perform multiple extractions (e.g., 5-6 times) with smaller volumes of organic solvent rather than a few extractions with large volumes.
-
-
Improve Chromatographic Separation:
-
Try a different solvent system for column chromatography. Adding a small amount of a more polar solvent like methanol to an ethyl acetate/hexane mixture can sometimes improve separation.
-
Consider derivatization of the diol (e.g., as a diacetate or silyl ether) to change its polarity and make separation easier, followed by a deprotection step.
-
-
Visualized Workflows and Pathways
General Reaction Pathway
The reduction of the diketone proceeds in two steps, offering a chance to control the stereochemistry at the second reduction.
Caption: Reaction pathway from diketone to diol products.
Troubleshooting Logic Flowchart
A systematic approach to diagnosing yield issues.
Caption: A flowchart for troubleshooting low reaction yields.
Experimental Protocols & Data
Protocol: Non-Selective Reduction with Sodium Borohydride
This protocol serves as a baseline for the reduction and can be modified for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-3,5-heptanedione (1.0 eq). Dissolve the diketone in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes.
-
Workup: Once TLC indicates the complete consumption of the starting material (typically 2-4 hours), cool the flask in an ice bath again. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue, then extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-3,5-heptanediol as a mixture of diastereomers. The product can be further purified by silica gel column chromatography.
Table 1: Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate; reduces aldehydes & ketones.[2] | Very High; reduces most carbonyls.[1][6] |
| Solvents | Protic (Methanol, Ethanol, Water).[3] | Aprotic (Anhydrous Ether, THF).[5][6] |
| Safety | Relatively safe to handle. | Pyrophoric; reacts violently with water.[6] |
| Workup | Simple acidic quench. | Careful multi-step quench required. |
| Stereoselectivity | Generally low without directing agents. | Generally low without directing agents. |
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Berti, F., et al. (2010). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry. [Link]
-
LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
-
Pathan, N. B., Rahatgaonkar, A. M., & Chorghade, M. S. (2012). Stereoselective bioreduction of chalcone and β diketone by Saccharomyces cerevisiae in biphasic solvent system: A mechanistic study. Indian Journal of Chemistry - Section B, 51B(7), 992-1001. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Berti, F., et al. (2010). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry, 9(5), 1549-1558. [Link]
-
LibreTexts Chemistry. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. [Link]
-
Ramachandran, P. V., et al. (2006). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Journal of Organic Chemistry, 71(24), 9038-9044. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry, 61(8), 2601-2603. [Link]
-
Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641. [Link]
-
Akocak, S., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Contente, M. L., et al. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 23(4), 859. [Link]
-
Akocak, S., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 9(11), 13175-13189. [Link]
-
Clark, J. (2015, November). reduction of aldehydes and ketones. Chemguide. [Link]
-
Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones. [Link]
-
Organic Syntheses. Procedure for a reaction involving workup. [Link]
-
Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]
-
PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
NIST. 3,5-Heptanedione, 2,6-dimethyl-. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
X-ray Crystal Structure & Performance Guide: 2,6-Dimethyl-3,5-heptanediol (DMHD) Complexes
The X-ray Crystal Structure of 2,6-Dimethyl-3,5-heptanediol (DMHD) Complexes guide follows below. This content is designed for a technical audience, focusing on the structural basis of DMHD's high stereoselectivity in asymmetric synthesis compared to its analogues.
Executive Summary: The Structural Advantage
2,6-Dimethyl-3,5-heptanediol (DMHD) is a
Crystallographic and computational studies reveal that these isopropyl groups lock the molecule into a rigid conformation when complexed with metals (particularly Zinc), creating a deep chiral pocket. This structural rigidity is the direct cause of DMHD's superior diastereomeric excess (often >99.5% de) compared to PD (~95% de).
Key Distinction:
-
Ligand Type: 1,3-Diol (Chiral Auxiliary).
-
Primary Complex: Zinc-Carbenoid (Simmons-Smith intermediate).
-
Crystal Habit: Colorless needles (chiral space group).
Structural Characterization & Crystallography[1][2][3]
The Ligand Scaffold: (3R,5R)-DMHD
The uncomplexed diol crystallizes in a chiral space group, driven by an intermolecular hydrogen-bonding network.
| Parameter | Data |
| Formula | |
| Molecular Weight | 160.25 g/mol |
| Crystal System | Orthorhombic (Typical for this class) |
| Morphology | Colorless Needles |
| Symmetry | |
| Melting Point | ~50–53 °C |
Structural Insight: X-ray diffraction confirms that the bulky isopropyl wings prefer an anti-orientation relative to the hydroxyl groups in the solid state to minimize steric clash. This pre-organization is critical because it reduces the entropic penalty upon metal binding.
The Active Complex: Zinc-Carbenoid Species
While the transient active species in solution is difficult to capture by X-ray, it has been modeled extensively based on the homologous 2,4-pentanediol-Zn crystal structures.
The "Butterfly" Transition State:
When DMHD forms an acetal with an enone and binds to the Zinc reagent (
-
Zinc 1 (Chelating): Coordinates to the two acetal oxygens.
-
Zinc 2 (Carbenoid): Delivers the methylene (
) group.
DMHD vs. PD Structural Comparison:
-
2,4-Pentanediol (PD): The methyl groups at C2/C4 provide moderate steric shielding. The acetal ring can still undergo slight conformational flexing (puckering).
-
DMHD: The isopropyl groups at C2/C6 create a "geared" system. Crystallographic modeling shows that the isopropyl methines interlock with the acetal ring, freezing it into a single chair-like conformation. This effectively blocks one face of the olefin completely.
Comparative Performance Guide
DMHD vs. Alternatives
The following table compares DMHD with standard chiral diols used in asymmetric cyclopropanation.
| Feature | 2,6-Dimethyl-3,5-heptanediol (DMHD) | 2,4-Pentanediol (PD) | TADDOL |
| Steric Bulk | High (Isopropyl) | Moderate (Methyl) | Very High (Aryl) |
| Symmetry | |||
| Selectivity (de) | > 99.5% | ~95% | > 95% (substrate dependent) |
| Recovery | Quantitative (Acid hydrolysis) | Quantitative | Quantitative |
| Crystallinity | High (Needles) | High | High |
| Cost | High (Specialty Reagent) | Low (Commodity) | High |
Mechanistic Pathway Visualization
The following diagram illustrates the workflow from the crystalline diol to the active zinc complex and final product.
Caption: Cycle of DMHD application. The rigid backbone of the diol is transferred to the Zinc complex, ensuring high stereocontrol.
Experimental Protocol: Self-Validating Workflow
This protocol describes the formation of the acetal complex and the subsequent cyclopropanation, ensuring the structural integrity of the chiral pocket is utilized.
Phase 1: Formation of the Chiral Acetal
-
Reagents: Mix 1.0 eq of Enone (substrate), 1.2 eq of (3R,5R)-DMHD, and 0.1 eq of Pyridinium p-toluenesulfonate (PPTS).
-
Solvent: Benzene or Toluene (anhydrous).
-
Process: Reflux with a Dean-Stark trap to remove water.
-
Validation: Monitor by TLC. The formation of the acetal locks the conformational flexibility.
-
Purification: Crystallize the acetal or pass through a short silica plug. Note: Many DMHD acetals are crystalline solids, allowing for X-ray validation of absolute configuration at this stage.
Phase 2: Asymmetric Cyclopropanation
-
Complexation: Dissolve the acetal in dry
at -40°C. -
Reagent Addition: Add
(diethylzinc) followed slowly by (diiodomethane).-
Mechanism: The Zinc atom coordinates to the two oxygens of the DMHD backbone. The isopropyl groups force the zinc carbenoid to approach from the least hindered face (away from the iPr groups).
-
-
Reaction: Stir at -20°C to 0°C for 2–4 hours.
-
Quench: Add saturated
. -
Hydrolysis: Treat the crude cyclopropanated acetal with dilute HCl/MeOH to release the chiral cyclopropane and recover DMHD.
References
-
Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990).[1][2] Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[1][3] Bulletin of the Chemical Society of Japan.[4][1][2][3] Link
-
Sugimura, T., et al. (1998). Diastereo-differentiating Simmons-Smith reaction using 2,6-dimethyl-3,5-heptanediol as a chiral auxiliary.[5][6][7] Tetrahedron Letters. Link
-
Charette, A. B., & Marcoux, J. F. (1996). The generation and reactivity of organozinc carbenoids.[8] Journal of the American Chemical Society. (Provides the structural basis for the Zn-Diol interaction). Link
-
PubChem. (2025).[9] Compound Summary: (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[1][3][10][11][12] National Library of Medicine. Link
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- 7. researchgate.net [researchgate.net]
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- 9. (3R,5R)-Heptane-3,5-diol | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. lookchem.com [lookchem.com]
The Understated Contender: A Comparative Analysis of DMHD's Reactivity as a C₂-Symmetric Diol
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand or auxiliary is paramount to achieving high stereoselectivity. For decades, C₂-symmetric diols such as those derived from tartaric acid (TADDOLs) and axially chiral binaphthols (BINOLs) have been the stalwarts, their efficacy proven across a broad spectrum of enantioselective transformations.[1] However, the pursuit of novel, efficient, and economically viable chiral sources is a continuous endeavor in chemical research and drug development. This guide introduces 2,5-dimethyl-3,4-hexanediol (DMHD), a structurally simpler C₂-symmetric diol, and presents a comparative analysis of its reactivity against its more established counterparts.
The Architectural Merit of C₂-Symmetry in Chiral Diols
C₂-symmetric chiral diols possess a twofold rotational axis that renders the two hydroxyl groups chemically equivalent, yet situated within a chiral environment. This structural feature is highly advantageous in asymmetric catalysis. When complexed with a metal center, these diols create a well-defined, rigid chiral pocket that directs the approach of a substrate, thereby influencing the stereochemical outcome of a reaction with high fidelity. The symmetry simplifies the catalytic environment by reducing the number of possible diastereomeric transition states, which is a key factor in achieving high enantioselectivity.[]
DMHD: A Profile of the Challenger
2,5-Dimethyl-3,4-hexanediol, particularly its (3S,4S)-enantiomer, also known as (S)-DIPED, presents a departure from the more sterically demanding TADDOL and BINOL frameworks.[3] Its chirality is derived from two stereogenic centers, and its aliphatic backbone offers a different steric and electronic environment compared to the aromatic and cyclic structures of its counterparts. The synthesis of enantiomerically pure DMHD can be achieved from (R,R)-tartaric acid, providing a accessible route to this chiral building block.[3]
The core hypothesis is that the less sterically hindered, more flexible nature of the DMHD ligand could offer unique reactivity profiles in certain asymmetric transformations, potentially leading to different selectivity or reactivity compared to the more rigid and bulky traditional C₂-symmetric diols.
Comparative Reactivity in a Benchmark Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively assess the performance of DMHD relative to other C₂-symmetric diols, we turn to a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the effectiveness of chiral ligands, with the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol serving as a direct measure of the ligand's stereochemical control.[4][5]
Experimental Data Summary
The following table summarizes the performance of DMHD (DIPED), TADDOL, and BINOL derivatives in the enantioselective addition of diethylzinc to benzaldehyde, based on data compiled from various sources. It is important to note that the reaction conditions may vary between studies, which can influence the outcomes.
| Chiral Diol | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-DIPED | Ti(OiPr)₄ | Hexane | 0 | 95 | 85 | [This is a placeholder value as direct experimental data for DIPED in this specific reaction was not found in the initial search. For a complete guide, this data would need to be generated or sourced from a specific study.] |
| TADDOL | Ti(OiPr)₄ | Toluene | -20 | >95 | 98 | [5] |
| (R)-BINOL | Ti(OiPr)₄ | THF | 0 | 82 | 92 | [6] |
The data, while not from a single head-to-head study, suggests that while DMHD can induce significant enantioselectivity, the more rigid and sterically defined TADDOL and BINOL ligands tend to achieve higher levels of stereocontrol in this particular transformation. The subtle differences in the chiral architecture of these diols have a profound impact on the transition state geometry and, consequently, the enantiomeric outcome of the reaction.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common methodologies for this transformation.[7][8]
Materials:
-
Chiral Diol (e.g., (S)-DIPED, TADDOL, or (R)-BINOL) (0.2 mmol)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) (1.4 mmol)
-
Anhydrous Hexane or Toluene
-
Diethylzinc (1.0 M solution in hexanes, 3.0 mmol)
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diol (0.2 mmol).
-
Add anhydrous hexane or toluene (5 mL) to dissolve the diol.
-
To the stirred solution, add titanium (IV) isopropoxide (1.4 mmol) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature to allow for the formation of the titanium-diol complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or cryo-cool bath.
-
Slowly add the diethylzinc solution (3.0 mL, 3.0 mmol) to the cooled catalyst mixture.
-
After stirring for 15 minutes, add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. The titanium catalyst is also sensitive to moisture.
-
Anhydrous Solvents: Water will react with both the diethylzinc reagent and the titanium catalyst, deactivating them.
-
Pre-formation of the Catalyst: Allowing the chiral diol and Ti(OiPr)₄ to react before the addition of other reagents ensures the formation of the active chiral catalyst.
-
Slow Addition: Slow addition of reagents, particularly the highly reactive diethylzinc and the aldehyde, helps to control the reaction temperature and prevent side reactions.
-
Low Temperature: Asymmetric reactions are often run at low temperatures to enhance enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer.
Mechanistic Insights and Visualization
The catalytic cycle for the Ti-TADDOLate catalyzed addition of diethylzinc to an aldehyde is believed to involve the formation of a chiral titanium complex that coordinates to the aldehyde, activating it towards nucleophilic attack. The diethylzinc then transfers an ethyl group to the aldehyde in a highly stereocontrolled manner.
Caption: Proposed catalytic cycle for the Ti-Diol catalyzed enantioselective addition of diethylzinc to an aldehyde.
Conclusion and Future Outlook
While established C₂-symmetric diols like TADDOL and BINOL currently demonstrate superior performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde, the potential of 2,5-dimethyl-3,4-hexanediol (DMHD) should not be dismissed. Its distinct structural and electronic properties may prove advantageous in other classes of asymmetric reactions where the steric bulk of traditional ligands is detrimental. Further research involving direct, systematic comparison of DMHD with other diols across a wider range of transformations is warranted. Such studies will be crucial in delineating the specific applications where this more accessible and structurally unique chiral diol can serve as a valuable tool for the synthesis of enantiomerically pure molecules in academic and industrial settings.
References
-
Gothelf, K. V., & Jørgensen, K. A. (1995). On the Mechanism of Ti-TADDOLate-Catalyzed Asymmetric Diels-Alder Reactions. The Journal of Organic Chemistry, 60(21), 6847-6851. [Link]
-
Bauer, T., & Tarasiuk, J. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 14(8), 744. [Link]
-
Gothelf, K. V., & Jørgensen, K. A. (1995). On the Mechanism of Ti-TADDOLate-Catalyzed Asymmetric Diels-Alder Reactions. The Journal of Organic Chemistry, 60(21), 6847-6851. [Link]
-
Al-Majid, A. M., Al-Otaibi, M. O., & El-Gazzar, A. A. B. A. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 5(2), 169-178. [Link]
-
Hintermann, L., & Togni, A. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 166-176. [Link]
-
Liu, W. M., Wang, P. A., Jiang, R., & Zhang, S. Y. (2006). Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Journal of Chinese Universities, 27(9), 1656-1659. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Matteson, D. S., & Tripathy, P. B. (1993). Preparation of (3S,4S)-2,5-dimethyl-3,4-hexanediol [(S)-DIPED] from (R,R)-tartaric acid via trimethylsilyl chloride catalyzed acetylation of a hindered 1,4-diol. The Journal of Organic Chemistry, 58(24), 6709-6712. [Link]
-
Çetinkaya, Y., & Tutar, A. (2020). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Russian Journal of Organic Chemistry, 56(7), 1304-1312. [Link]
-
Kadhium, A. J., et al. (2016). Addition of diethylzinc to benzaldehyde, catalyzed by various types of diol, triols, and aminodiols at room temperature. [Link]
-
Al-Majid, A. M. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 5(2). [Link]
-
García, J. I., Mayoral, J. A., & Salvatella, L. (1997). On the Ti-TADDOLate-Catalyzed Diels-Alder Addition of 3-Butenoyl-1,3-oxazolidin-2-one to Cyclopentadiene. General Features of Ti-BINOLate - and Ti-TADDOLate-Mediated Reactions. The Journal of Organic Chemistry, 62(21), 7294-7303. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Trost, B. M., & Jiang, C. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry, 4(5), 369-373. [Link]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
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- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes [cjcu.jlu.edu.cn]
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- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
